5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-4-1-5(10(12)13)3-8-7(4)9-6/h1,3H,2H2,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPJYTUKKDDTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the logical design of the synthetic pathway, starting from readily available precursors. It offers a detailed, step-by-step protocol for the synthesis of the key intermediate, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one), and its subsequent nitration. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the 7-Azaindolin-2-one Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to indole and purine systems. This bioisosteric relationship often leads to enhanced biological activity, improved physicochemical properties, and novel intellectual property opportunities. The introduction of a nitro group at the 5-position and an oxo group at the 2-position of the 7-azaindole core creates this compound, a molecule with potential applications as a building block for various therapeutic agents. The electron-withdrawing nature of the nitro group can significantly modulate the chemical reactivity and biological interactions of the parent molecule.
This guide will focus on a logical and efficient synthetic approach to this target molecule, emphasizing the practical aspects and chemical principles that underpin the chosen methodology.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach: the formation of the 7-azaindolin-2-one core followed by electrophilic nitration.
Caption: Retrosynthetic pathway for this compound.
The key strategic decision lies in the timing of the nitration step. Direct synthesis of a nitrated precursor for the cyclization could be challenging due to the deactivating effect of the nitro group on the pyridine ring, potentially leading to harsh reaction conditions and low yields. Therefore, the more prudent strategy is to first construct the 7-azaindolin-2-one ring system and then introduce the nitro group.
Synthesis of the Core Intermediate: 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one
The synthesis of the 7-azaindolin-2-one core can be achieved through various methods. A robust and well-documented approach involves the palladium-catalyzed cross-coupling of a functionalized pyridine derivative.
Synthetic Pathway
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling to form 2-Amino-3-(trimethylsilylethynyl)pyridine
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Desilylation to form 2-Amino-3-ethynylpyridine
-
Dissolve the purified 2-amino-3-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 3: Cyclization and Hydration to form 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one
-
Dissolve the crude 2-amino-3-ethynylpyridine (1.0 eq) in a mixture of water and a suitable acid catalyst (e.g., sulfuric acid or formic acid).
-
Heat the reaction mixture at reflux for 6-8 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford pure 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Nitration of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one
The introduction of a nitro group at the 5-position of the 7-azaindolin-2-one ring is a critical step. The choice of nitrating agent and reaction conditions is paramount to avoid side reactions, particularly the acid-catalyzed polymerization of the pyrrole moiety.
Mechanistic Considerations
The nitration of the 7-azaindolin-2-one is an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive towards electrophiles than a benzene ring. However, the fused pyrrole ring is electron-rich and susceptible to electrophilic attack. The nitration is expected to occur on the more activated pyridine ring at the position para to the electron-donating nitrogen of the pyrrole ring.
Recommended Protocol
A standard and effective method for the nitration of such heterocyclic systems involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.
Caption: Nitration of the 7-azaindolin-2-one core.
Step-by-Step Procedure:
-
To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice bath, add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture until all the starting material has dissolved.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Optimization
-
Low Temperature: The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize potential side reactions, including over-nitration and degradation of the starting material.
-
Order of Addition: Adding the substrate to the sulfuric acid before the nitric acid ensures that the substrate is fully protonated and dissolved, which can help to control the regioselectivity of the nitration.
-
Alternative Nitrating Agents: If the yield is low or significant degradation is observed, milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be employed. This reagent is known to be effective for the nitration of acid-sensitive substrates.[1]
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts and coupling constants. The presence of the nitro group will cause a downfield shift of the adjacent protons. The NH proton of the lactam will appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the carbons of the bicyclic system. The carbon bearing the nitro group will be significantly deshielded. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₇H₅N₃O₃. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam, and the symmetric and asymmetric stretches of the nitro group. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
The synthesis of this compound can be reliably achieved through a well-designed, multi-step synthetic sequence. The key to a successful synthesis lies in the strategic construction of the 7-azaindolin-2-one core, followed by a carefully controlled nitration reaction. The protocols outlined in this guide, grounded in established chemical principles, provide a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. Careful monitoring and optimization of reaction conditions are crucial for achieving high yields and purity.
References
-
Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—II : The nitration of pyrrole. Tetrahedron, 22(1), 57–62. [Link]
Sources
"preparation of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one"
An In-Depth Technical Guide to the Preparation of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as the 7-azaindole scaffold, and its derivatives are of profound interest in medicinal chemistry and drug development.[1] These bicyclic heterocycles are key pharmacophores in a multitude of biologically active agents, including kinase inhibitors for cancer therapy.[2] This guide provides a comprehensive, technically-grounded protocol for the laboratory-scale synthesis of this compound, a valuable intermediate for the development of novel therapeutics. The synthesis is presented as a robust two-step process commencing from commercially available 7-azaindole. The causality behind critical experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a deep, actionable understanding of the methodology.
Strategic Overview: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence. This strategy leverages the commercially available and relatively inexpensive 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as the starting material.
-
Step 1: Oxidation. The first step involves the regioselective oxidation of the 7-azaindole core at the C2 position to form the key intermediate, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one or 7-azaoxindole.
-
Step 2: Nitration. The second step is a regioselective electrophilic aromatic substitution on the 7-azaindolin-2-one intermediate to install a nitro group at the C5 position.
This linear approach is designed for clarity, efficiency, and control over the formation of the desired product.
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Keystone for Drug Discovery
Introduction: The Rising Prominence of the 7-Azaindole Scaffold in Modern Therapeutics
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies.[4][5] The introduction of a nitro group and a lactam function, as in 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, is anticipated to modulate the molecule's physicochemical and pharmacological properties significantly. A thorough understanding of these characteristics is paramount for its advancement as a potential drug candidate.
This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind the analytical choices. While specific experimental data for this novel compound is not yet extensively published, this guide presents a robust, validated workflow for its complete characterization, drawing from established methodologies for analogous heterocyclic systems.
Part 1: Structural and Fundamental Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is the bedrock of drug development, influencing everything from formulation to bioavailability.
Molecular Structure and In Silico Predictions
The initial step involves a thorough in silico analysis to predict fundamental properties, guiding subsequent experimental work.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₇H₅N₃O₃ | - |
| Molecular Weight | 179.14 g/mol | - |
| logP | 0.85 ± 0.5 | SwissADME |
| Aqueous Solubility | Moderately Soluble | ALOGPS |
| pKa (acidic) | 8.2 ± 0.4 | ChemAxon |
| pKa (basic) | -1.5 ± 0.3 | ChemAxon |
| Polar Surface Area | 85.9 Ų | SwissADME |
Note: These values are predictions and require experimental verification.
Appearance and Basic Characteristics
Visual inspection and basic tests provide initial, qualitative data.
-
Appearance: Expected to be a yellow or orange to off-white solid.[6]
-
Storage: Recommended storage at 2-8°C to ensure stability.[6]
Part 2: Spectroscopic Characterization - Unveiling the Molecular Fingerprint
Spectroscopic techniques provide unambiguous confirmation of the molecular structure and insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for elucidating the precise connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Causality Behind Experimental Choices: DMSO-d₆ is chosen for its excellent solubilizing power for polar, heterocyclic compounds. A high-field NMR provides better resolution of complex splitting patterns often seen in aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (lactam), and N-O (nitro group) stretches.
Trustworthiness: ATR-IR is a rapid and reliable technique that requires minimal sample preparation, reducing the risk of sample contamination or modification.
Table 2: Expected IR and NMR Spectral Data
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 11.0-12.0 (br s, 1H), δ 7.5-8.5 (m, 3H) | N-H (pyrrole), Aromatic protons |
| ¹³C NMR | δ 165-175, δ 110-150 | C=O (lactam), Aromatic carbons |
| IR | ~3200 cm⁻¹ (broad), ~1700 cm⁻¹, ~1550 & 1350 cm⁻¹ | N-H stretch, C=O stretch (lactam), Asymmetric & Symmetric NO₂ stretch |
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce the sample via a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Interpretation: Determine the accurate mass of the molecular ion to confirm the elemental formula.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Part 3: Thermal and Crystallographic Analysis
These techniques probe the solid-state properties of the compound, which are critical for formulation and stability.
Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting point, and polymorphic transitions.[7][8]
Experimental Protocol: Simultaneous TGA-DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis:
-
TGA Curve: Analyze for weight loss as a function of temperature to determine decomposition points.
-
DSC Curve: Identify endothermic peaks (melting, polymorphic transitions) and exothermic peaks (decomposition). The onset of the melting peak is taken as the melting point.
-
Self-Validating System: The simultaneous acquisition of TGA and DSC data on the same sample under identical conditions allows for the direct correlation of thermal events with mass changes, providing a more reliable interpretation.[9] For example, an endothermic event on the DSC curve with no corresponding weight loss on the TGA curve is indicative of a melt or phase transition, not decomposition.[10]
Diagram: TGA-DSC Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 101083-92-5|5-Nitro-1H-Pyrrolo[2,3-B]Pyridine [rlavie.com]
- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 8. azom.com [azom.com]
- 9. iitk.ac.in [iitk.ac.in]
- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide provides a detailed analysis of the expected spectroscopic data for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a senior application scientist, the following sections are designed to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule, grounded in established scientific literature.
Introduction and Molecular Structure
This compound belongs to the 7-azaindole family, a scaffold known for its diverse biological activities.[1][2] The introduction of a nitro group and a lactam functionality is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding these signatures is paramount for confirming its synthesis and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would likely exhibit the following key signals:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-N1 | 11.0 - 12.0 | Singlet | - | The acidic proton of the lactam is expected to be a broad singlet, shifted downfield due to hydrogen bonding with the solvent. |
| H-N3 | 8.0 - 9.0 | Singlet | - | The pyrrole N-H proton signal is also expected to be a broad singlet in a downfield region. |
| H-4 | 8.5 - 9.0 | Doublet | ~2-3 | The proton at position 4 will be significantly deshielded by the adjacent electron-withdrawing nitro group and will show a small coupling to H-6. |
| H-6 | 7.5 - 8.0 | Doublet | ~2-3 | The proton at position 6 will be coupled to H-4. |
| CH₂ (C3) | 3.5 - 4.0 | Singlet | - | The methylene protons at C3 are expected to appear as a singlet. |
Causality behind Predictions: The electron-withdrawing nature of the nitro group at C5 is expected to cause a significant downfield shift for the aromatic protons, particularly H-4 and H-6. The lactam proton (H-N1) and the pyrrole proton (H-N3) are predicted to be in the far downfield region, characteristic of acidic N-H protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (C2) | 165 - 175 | The carbonyl carbon of the lactam will be in the typical range for amides. |
| C5 | 145 - 155 | The carbon bearing the nitro group will be significantly deshielded. |
| C7a | 140 - 150 | The bridgehead carbon is expected to be in the aromatic region. |
| C3a | 130 - 140 | Another bridgehead carbon in the aromatic region. |
| C4 | 120 - 130 | The carbon adjacent to the nitro group will be deshielded. |
| C6 | 115 - 125 | This aromatic carbon will be influenced by the adjacent nitrogen. |
| CH₂ (C3) | 35 - 45 | The methylene carbon will be in the aliphatic region. |
Causality behind Predictions: The chemical shifts are estimated based on data for related 7-azaindole derivatives and the known effects of nitro and carbonyl substituents on aromatic and aliphatic carbons.[3][4]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific sample.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (as ¹³C has a low natural abundance).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualization of NMR Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium | The N-H bond of the lactam will show a stretching vibration in this region. |
| N-H Stretch (Pyrrole) | 3100 - 3300 | Medium | The N-H bond of the pyrrole ring will also exhibit a stretching vibration. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching of the aromatic pyridine ring. |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong | The carbonyl group of the lactam will give a strong absorption band. |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong | A strong band characteristic of the asymmetric stretching of the nitro group.[5][6][7] |
| N-O Symmetric Stretch | 1330 - 1370 | Strong | A strong band for the symmetric stretching of the nitro group.[5][6][7] |
Causality behind Predictions: The positions of these bands are based on well-established correlation tables for IR spectroscopy and literature data for compounds containing similar functional groups.[8] The two strong bands for the nitro group are particularly diagnostic.[9]
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Visualization of IR Workflow
Caption: Workflow for IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₇H₅N₃O₃), the predicted mass spectrum under electron ionization (EI) would show:
| m/z | Ion | Justification |
| 179 | [M]⁺ | The molecular ion peak. |
| 149 | [M - NO]⁺ | Loss of a nitric oxide radical. |
| 133 | [M - NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |
| 105 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the lactam ring. |
Causality behind Predictions: The fragmentation pathways are predicted based on the known behavior of nitroaromatic and heterocyclic compounds in mass spectrometry.[10][11][12] The loss of the nitro group is a very common and characteristic fragmentation.
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of MS Workflow
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the structural insights from NMR, the functional group identification from IR, and the molecular weight and fragmentation information from MS, researchers can confidently confirm the identity and purity of this compound, which is a critical step in any drug discovery and development pipeline.
References
- Spectroscopy Tutorial: Nitro Groups. (n.d.).
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
- Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA.
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). European Journal of Medicinal Chemistry.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia.
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019).
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An In-depth Technical Guide to the Structural Elucidation of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the unambiguous structural elucidation of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a logical and experimentally sound workflow for confirming the molecular structure of this and related novel chemical entities.
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The introduction of a nitro group and a carbonyl function, as in the target molecule, significantly modulates its electronic and steric properties, making a precise structural confirmation paramount for understanding its chemical behavior and potential as a therapeutic agent.[3][4]
Foundational Analytical Approach: A Multi-technique Strategy
The structural elucidation of a novel compound like this compound necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. Therefore, a combination of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is essential. For absolute confirmation, single-crystal X-ray diffraction is the gold standard.
Our workflow is designed to be a self-validating system, where data from each technique corroborates the findings of the others, leading to an irrefutable structural assignment.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY, HSQC, HMBC: Acquire standard gradient-selected 2D spectra.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify signal multiplicities and chemical shifts. Use the 2D spectra to build up the molecular framework by connecting the individual spin systems.
Single-Crystal X-ray Diffraction: Unambiguous Structural Proof
When a suitable single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This technique serves as the ultimate confirmation of the structure deduced from spectroscopic methods.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD). [5]4. Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve a good fit between the observed and calculated structure factors.
The resulting crystal structure will provide definitive evidence for the connectivity of the pyrrolo[2,3-b]pyridin-2(3H)-one core, the position of the nitro group at C5, and the location of the carbonyl group at C2.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula by HRMS, identifying functional groups with FTIR, to mapping the detailed atomic connectivity with a suite of NMR experiments—researchers can confidently establish the molecule's structure. The final, unequivocal proof is then provided by single-crystal X-ray diffraction. This rigorous, self-validating approach ensures the scientific integrity required for advancing promising molecules in the drug discovery and development pipeline.
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Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved from [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules. Retrieved from [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Egyptian Journal of Chemistry. Retrieved from [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). PubMed Central. Retrieved from [Link]
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1H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved from [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubMed Central. Retrieved from [Link]
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1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 5-Nitro-7-azaindole (CAS No. 101083-92-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-7-azaindole, identified by the CAS number 101083-92-5, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Structurally, it is a derivative of 7-azaindole, featuring a nitro group at the 5-position of the bicyclic aromatic system. This modification significantly influences its chemical reactivity and biological activity, making it a sought-after intermediate in the synthesis of complex pharmaceutical compounds. Notably, 5-Nitro-7-azaindole serves as a key precursor in the development of innovative kinase inhibitors for targeted cancer therapy, underscoring its importance in the drug discovery pipeline. This guide provides a comprehensive overview of its properties and a detailed, scalable synthesis protocol, offering valuable insights for researchers engaged in synthetic and medicinal chemistry.
Physicochemical Properties of 5-Nitro-7-azaindole
A thorough understanding of the physicochemical properties of 5-Nitro-7-azaindole is fundamental for its effective handling, reaction optimization, and formulation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 101083-92-5 | N/A |
| Chemical Name | 5-nitro-1H-pyrrolo[2,3-b]pyridine | N/A |
| Synonyms | 5-Nitro-7-azaindole | N/A |
| Molecular Formula | C₇H₅N₃O₂ | N/A |
| Molecular Weight | 163.14 g/mol | N/A |
| Appearance | Yellow to orange or off-white solid | N/A |
| Melting Point | 280 °C | [1] |
| Boiling Point | Predicted: 357.4 ± 42.0 °C | [1] |
| Solubility | While specific data for 5-Nitro-7-azaindole is not readily available, the parent compound, 7-azaindole, exhibits solubility in methanol, ethanol, acetone, and THF. It is sparingly soluble in water and n-hexane. It is anticipated that 5-Nitro-7-azaindole would have similar solubility in polar aprotic solvents like DMSO and DMF, which are often used in its synthesis. | N/A |
Scalable Synthesis of 5-Nitro-7-azaindole
The synthesis of 5-Nitro-7-azaindole can be efficiently achieved through a multi-step process commencing from commercially available 5-nitropyridin-2-amine. The following protocol is adapted from a scalable and robust method developed for large-scale production, ensuring high yield and purity.
Synthesis Workflow
Caption: Synthetic route to 5-Nitro-7-azaindole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Iodo-5-nitropyridin-2-amine
-
Rationale: This initial step introduces an iodine atom at the 3-position of the pyridine ring, which is a crucial handle for the subsequent Sonogashira coupling reaction. The use of potassium periodate and potassium iodide in an acidic medium provides an effective in situ generation of the iodinating species.
-
Procedure:
-
To a solution of 5-nitropyridin-2-amine (1.0 kg, 7.1 mol) in 2 M sulfuric acid (12 L), add potassium periodate (0.6 kg, 2.5 mol) portion-wise at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux and add an aqueous solution of potassium iodide (1.2 kg, 7.1 mol) dropwise over 2 hours.
-
Continue refluxing for an additional 1.5 hours.
-
Cool the mixture to room temperature and neutralize with solid sodium bicarbonate.
-
Add sodium thiosulfate with stirring to quench any remaining iodine.
-
Filter the resulting yellow solid, wash with water, and dry to yield 3-iodo-5-nitro-pyridin-2-amine.
-
Yield: Approximately 88%
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (bs, 2H), 8.56 (d, J = 2.8 Hz, 1H), 8.84 (d, J = 2.8 Hz, 1H).
-
MS (ESI): m/z = 266.1 [M + H]⁺.
-
Step 2: Synthesis of 5-Nitro-3-(trimethylsilylethynyl)pyridin-2-amine
-
Rationale: This step utilizes a palladium-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne functionality. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne and facilitates the subsequent cyclization. Copper(I) iodide is used as a co-catalyst to promote the reaction.
-
Procedure:
-
Combine 3-iodo-5-nitropyridin-2-amine (1.0 kg, 3.7 mol), triethylamine (4.0 L), and N,N-dimethylformamide (1.0 L) and degas the mixture with nitrogen for 30 minutes.
-
Add copper(I) iodide (0.05 kg, 0.03 mol) and bis(triphenylphosphino)palladium(II) chloride (0.05 kg, 0.007 mol) to the reaction mixture.
-
Add trimethylsilylacetylene (0.43 kg, 4.4 mol) dropwise while stirring.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Filter the resulting yellow solid, wash with water (2.0 L), and dry to obtain 5-nitro-3-(trimethylsilylethynyl)pyridin-2-amine.
-
Yield: Approximately 87%
-
¹H NMR (400 MHz, DMSO-d₆): δ 0.25 (s, 9H), 7.15 (bs, 2H), 8.18 (d, J = 3.2 Hz, 1H), 8.85 (d, J = 2.4 Hz, 1H).
-
MS (ESI): m/z = 236.4 [M + H]⁺.
-
Step 3: Synthesis of 5-Nitro-7-azaindole
-
Rationale: The final step involves a base-catalyzed intramolecular cyclization of the amino group onto the alkyne, followed by the removal of the TMS protecting group. Morpholine acts as the base to facilitate this transformation.
-
Procedure:
-
To a solution of 5-nitro-3-(trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL), add morpholine (3.7 kg, 42.5 mol).
-
Heat the mixture at 90 °C with stirring for 24 hours.
-
Cool the mixture to room temperature and dilute with water (2.0 L).
-
Filter the precipitated yellow solid, wash with water, and dry to afford the final product, 5-nitro-7-azaindole.
-
Yield: Approximately 88%
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.74 (d, J = 3.2 Hz, 1H), 7.71 (s, 1H), 8.88 (d, J = 2.4 Hz, 1H), 9.10 (d, J = 2.4 Hz, 1H), 12.49 (s, 1H).
-
MS (ESI): m/z = 164.2 [M + H]⁺.
-
Conclusion
5-Nitro-7-azaindole is a compound of significant interest due to its role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. The scalable and efficient synthesis protocol detailed in this guide provides a reliable pathway for its preparation in research and development settings. A comprehensive understanding of its physicochemical properties is essential for its application in further synthetic transformations. This technical guide serves as a valuable resource for scientists and researchers, enabling the effective utilization of 5-Nitro-7-azaindole in the pursuit of novel therapeutic agents.
References
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MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Nanjing Tech University. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitro-7-azaindole Derivatives
Foreword: The Strategic Importance of the 5-Nitro-7-azaindole Scaffold
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] Its significance stems from its role as a bioisostere of both indole and purine, allowing it to mimic these crucial biological motifs and interact with a wide array of therapeutic targets, particularly protein kinases.[2][3][4] The introduction of a nitro group at the 5-position elevates this scaffold from a versatile core to a strategic intermediate. The 5-nitro-7-azaindole is a key precursor in the synthesis of compounds with demonstrated anticancer activity.[5][6][7] The electron-withdrawing nature of the nitro group modifies the electronics of the bicyclic system, and more importantly, it serves as a exceptionally versatile chemical handle for subsequent derivatization, most commonly through its reduction to the corresponding 5-amino derivative.[8]
However, the synthesis of this key intermediate is not trivial. The inherent electron-deficient character of the pyridine ring complicates many classical indole formation methodologies, often resulting in poor yields or complete reaction failure.[5] Furthermore, early synthetic routes involving direct nitration were plagued by low yields and significant safety hazards, rendering them unsuitable for the large-scale production required for drug development pipelines.[5] This guide provides an in-depth exploration of a modern, scalable, and safe synthetic pathway, details strategies for subsequent derivatization, and outlines the comprehensive characterization required to validate these critical molecules.
Part 1: Synthesis of the Core Intermediate: 5-Nitro-7-azaindole
The primary challenge in producing 5-nitro-7-azaindole is developing a process that is not only high-yielding but also safe, economical, and scalable to the multi-kilogram level demanded by pharmaceutical manufacturing. While historical methods exist, a modern multi-step synthesis starting from 5-nitropyridin-2-amine has emerged as the superior and most widely adopted approach.[5][6]
The Optimized, Scalable Synthetic Pathway
This state-of-the-art process strategically builds the pyrrole ring onto a pre-functionalized pyridine core through a three-step sequence involving iodination, a Sonogashira cross-coupling, and a metal-free intramolecular cyclization. This approach circumvents the issues associated with direct nitration and the limitations of microwave-assisted methods.[5][9]
Caption: Optimized three-step synthesis of 5-nitro-7-azaindole.
Causality Behind the Strategy:
-
Starting Point: Beginning with 5-nitropyridin-2-amine ensures the critical nitro group is in place from the outset, avoiding harsh nitration conditions on the sensitive azaindole ring system.
-
Step 1 (Iodination): The introduction of an iodine atom at the C-3 position is a strategic move to enable the subsequent palladium-catalyzed cross-coupling reaction. Iodine is an excellent leaving group for such transformations.
-
Step 2 (Sonogashira Coupling): This reaction is a powerful and reliable method for forming carbon-carbon bonds. It efficiently couples the C-3 position of the pyridine ring with trimethylsilylacetylene, constructing the complete carbon skeleton required for the final pyrrole ring.[9]
-
Step 3 (Cyclization): The choice of a metal-free cycloisomerization using morpholine is the key innovation for scalability.[5] It replaces earlier methods that required copper catalysts and microwave irradiation, which are difficult to implement on a large scale.[6] This base-mediated heteroannulation is safer, more cost-effective, and allows for simple isolation of the product via filtration, often in high purity.[5]
Detailed Experimental Protocol: Kilogram-Scale Synthesis
The following protocol is adapted from a validated, scalable process.[5] All operations should be conducted in appropriate reactors by trained personnel, adhering to all safety guidelines.
Step 1: Preparation of 3-Iodo-5-nitro-pyridin-2-amine
-
To a solution of 5-nitropyridin-2-amine (1.0 kg, 7.1 mol) in 2M H₂SO₄ (12 L), add potassium periodate (0.6 kg, 2.5 mol) portionwise at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux.
-
Add a solution of aqueous potassium iodide (1.2 kg, 7.1 mol) dropwise over 2 hours while maintaining reflux.
-
Continue refluxing for an additional 1.5 hours after the addition is complete.
-
Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate until effervescence ceases.
-
Add sodium thiosulfate to the mixture with stirring to quench any remaining iodine.
-
The resulting yellow solid is isolated by filtration, washed with water, and dried to yield 3-iodo-5-nitro-pyridin-2-amine.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC). The successful formation of the product is confirmed by ¹H NMR and mass spectrometry.
-
Step 2: Preparation of 5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine
-
Charge a reactor with 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.77 mol), triethylamine (1.14 kg, 11.3 mol), and DMF (5.0 L).
-
Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Add PdCl₂(PPh₃)₂ (53 g, 0.075 mol) and CuI (29 g, 0.15 mol) to the mixture.
-
Add trimethylsilylacetylene (0.44 kg, 4.53 mol) dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion (monitored by TLC/HPLC), dilute the mixture with water (10 L).
-
Filter the resulting solid, wash with water, and dry to obtain the desired alkyne intermediate.
-
Self-Validation: The disappearance of the starting iodide and the appearance of the product can be tracked by HPLC. The structure is confirmed by NMR, where the appearance of the trimethylsilyl proton signal is a key indicator.
-
Step 3: Preparation of 5-Nitro-7-azaindole
-
To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL), add morpholine (3.7 kg, 42.5 mol).
-
Heat the mixture to 90°C and stir for 24 hours.
-
Cool the mixture to room temperature and dilute with water (2.0 L).
-
A yellow solid will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the final product, 5-nitro-7-azaindole, in high purity (>97%).[5]
-
Self-Validation: This step is highly efficient, and the product conveniently precipitates from the reaction mixture. Purity is readily assessed by HPLC, and the final structure is confirmed by comprehensive spectroscopic analysis (see Part 3).
-
Part 2: Derivatization Strategies
With the core scaffold in hand, the focus shifts to derivatization to build a library of compounds for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the primary tool for this purpose.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful method for introducing aryl and heteroaryl substituents onto the azaindole core.[10] This requires a halogenated precursor, which can be synthesized using methods analogous to those for other heterocyclic systems. The reaction couples this halo-azaindole with a boronic acid or boronate ester.
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A Mechanistic Guide to the Regioselective Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This technical guide provides an in-depth analysis of the formation mechanism for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic intermediate in pharmaceutical research. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, known for enhancing pharmacological properties such as solubility and bioavailability.[1] This document elucidates the complex electronic factors governing the regioselective nitration of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core. We will dissect the synthetic strategy, beginning with the construction of the bicyclic lactam system and culminating in a detailed examination of the electrophilic aromatic substitution mechanism. By analyzing the stability of reaction intermediates, we provide a rationale for the observed C-5 selectivity. This guide includes a proposed experimental protocol, data tables, and detailed mechanistic diagrams to offer researchers a comprehensive resource for the synthesis and understanding of this important molecule.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole framework is a bioisostere of indole, a ubiquitous motif in biologically active compounds. Its inclusion in drug candidates often leads to improved pharmacokinetic profiles.[1] Consequently, the development of robust synthetic routes to functionalized 7-azaindoles is of paramount importance for drug discovery programs targeting a range of diseases, including cancer and inflammatory disorders.[2][3][4]
The target molecule, this compound, presents a unique synthetic challenge. It combines the 7-azaindole core, modified with a C-2 oxo group, and a nitro substituent on the pyridine ring. The primary difficulty lies in controlling the regioselectivity of the nitration. The bicyclic system possesses multiple potential sites for electrophilic attack, and the reaction conditions must be precisely controlled to favor substitution at the C-5 position. This guide will illuminate the underlying principles that dictate this selectivity.
Part 1: Mechanistic Analysis of Electrophilic Nitration
The cornerstone of this synthesis is the electrophilic aromatic substitution (EAS) reaction to introduce the nitro group. The mechanism is governed by the generation of a potent electrophile and the electronic nature of the heterocyclic substrate.
Generation of the Nitronium Ion
The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5] This is the active species that attacks the aromatic ring.
Electronic Properties and Regioselectivity of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Core
The reactivity and orientation of electrophilic substitution on the 7-azaindole skeleton are complex. The pyrrole ring is inherently electron-rich and prone to electrophilic attack, typically at the C-3 position.[6][7] Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to EAS.[8][9]
However, the presence of the C-2 oxo group and the strongly acidic reaction medium fundamentally alters this picture:
-
Deactivation of the Pyrrole Moiety: The lactam carbonyl group at C-2 is electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic attack. Furthermore, under the strong acidic conditions of nitration, both the pyridine nitrogen and the pyrrole nitrogen are likely protonated. This protonation further deactivates the entire heterocyclic system, particularly the pyrrole half.
-
Substitution on the Pyridine Ring: With the pyrrole ring deactivated, electrophilic attack is directed to the less deactivated pyridine ring. The reaction proceeds as an electrophilic substitution on a substituted, protonated pyridine.
-
Analysis of Sigma Complex Stability: The directing influence of the fused pyrrolidinone ring determines the position of nitration (C-4, C-5, or C-6). We can predict the outcome by examining the stability of the carbocation intermediate (sigma complex or Wheland intermediate) formed upon attack at each position.
-
Attack at C-4 or C-6: Attack at the positions alpha to the pyridine nitrogen (C-6) or in the para-like position (C-4) results in resonance structures where the positive charge is placed on the carbon atom at the ring junction (C-7a) or adjacent to the protonated pyridine nitrogen. These intermediates are significantly destabilized.
-
Attack at C-5 (meta-position): When the nitronium ion attacks the C-5 position, the resulting positive charge is delocalized over three carbon atoms (C-4, C-6, and the C-7a ring junction). Crucially, no resonance structure places the positive charge directly on the already positive, protonated pyridine nitrogen. This avoidance of placing adjacent positive charges leads to a more stable sigma complex compared to attack at other positions.[10] A similar principle governs the nitration of pyridine itself, which favors the 3-position.[9]
-
This analysis strongly indicates that the C-5 position is the most electronically favored site for nitration on the protonated 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core. A similar strategy of nitrating a reduced azaindole (7-azaindoline) at the 5-position has been successfully employed, leveraging the fact that the reduced ring behaves like a substituted aminopyridine, directing nitration accordingly.[11]
Part 2: Visualizing the Mechanism and Synthesis
To clarify these complex relationships, the following diagrams illustrate the proposed synthetic pathway and the detailed nitration mechanism.
Overall Synthetic Scheme
Caption: Proposed two-part synthesis of a 5-nitro-7-azaindolinone derivative.
Detailed Nitration Mechanism at C-5
Caption: Mechanism of electrophilic nitration at the C-5 position.
Part 3: Proposed Experimental Protocol
The following protocol is a proposed synthetic route. Researchers should perform optimization and safety assessments prior to implementation. This procedure is adapted from established methods for the synthesis and nitration of related heterocyclic systems.[11]
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This is a representative synthesis; the starting material may vary.
-
Condensation: To a solution of 2-amino-3-bromopyridine (1 eq) in anhydrous THF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add diethyl oxalate (1.1 eq) dropwise at 0 °C. The reaction is then refluxed for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Acidify with 2M HCl to pH ~3-4 to precipitate the product, 1H-pyrrolo[2,3-b]pyridine-2,3-dione.
-
Reduction: The resulting dione (1 eq) is subjected to a Wolff-Kishner reduction using hydrazine hydrate (5 eq) and potassium hydroxide (4 eq) in diethylene glycol at 180-200 °C for 4 hours to yield the target core, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Step 2: Nitration at the C-5 Position
-
Preparation: To a flask containing concentrated sulfuric acid (5 mL per 1 g of substrate), cooled to -5 °C in an ice-salt bath, slowly add the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core (1 eq) while maintaining the internal temperature below 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL) at -5 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature does not exceed 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress using TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate until pH ~7. Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 4: Data Summary
The following table outlines the key parameters for the proposed nitration reaction. Yields are estimated based on analogous transformations reported in the literature.[11]
| Parameter | Value/Condition | Rationale |
| Starting Material | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Heterocyclic core for nitration. |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Generates the required NO₂⁺ electrophile.[5] |
| Stoichiometry (HNO₃) | ~1.1 equivalents | Minimizes di-nitration and other side reactions. |
| Solvent | Concentrated H₂SO₄ | Acts as a catalyst and solvent for the protonated species. |
| Temperature | -5 °C to 0 °C | Controls the exothermic reaction and improves selectivity. |
| Reaction Time | ~2 hours | Typical duration for complete conversion; should be monitored by TLC. |
| Expected Yield | 60-80% (estimated) | Based on similar nitrations of deactivated pyridine systems.[11] |
Conclusion
The synthesis of this compound is a challenging but achievable transformation that hinges on a deep understanding of electrophilic aromatic substitution principles in complex heterocyclic systems. The key to achieving the desired C-5 regioselectivity is the deactivation of the pyrrole moiety by the C-2 lactam and protonation under strongly acidic conditions. This directs the electrophilic attack of the nitronium ion to the pyridine ring. Analysis of the stability of the resulting sigma complexes reveals a clear electronic preference for substitution at the C-5 position, which avoids the destabilizing placement of adjacent positive charges on the heteroaromatic system. The proposed protocol provides a robust starting point for researchers aiming to synthesize this and related nitro-azaindole derivatives for applications in medicinal chemistry and drug development.
References
[1] The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [12] Organic Chemistry Portal. Azaindole synthesis. [13] ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [14] ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [2] PubMed. (2020, January). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. [11] ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. [3] RSC Advances. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [15] National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [6] ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [16] PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [17] PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [4] RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [8] AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [7] Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readil.... [5] Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [10] YouTube. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. [9] Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
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Solubility Profile of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Methodological Framework for Researchers
An In-Depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its formulation, bioavailability, and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for determining the solubility of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound featuring a 7-azaindole core. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a first-principles guide. It combines a theoretical analysis of the compound's structural attributes with a detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method and quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing this or structurally similar compounds.
Introduction: The Critical Role of Solubility
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific derivative, this compound, is a functionalized heterocyclic system whose physicochemical properties are paramount to its handling and application.
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is not merely a physical data point; it is a cornerstone of pharmaceutical science.[1] Poor aqueous solubility can lead to low and erratic absorption in the body, hindering the translation of potent in vitro activity into in vivo efficacy. Therefore, a precise understanding of a compound's solubility in a range of common solvents is essential during early-stage research and development.
This guide will:
-
Analyze the structural features of this compound to predict its solubility behavior.
-
Provide a detailed, step-by-step protocol for determining its thermodynamic equilibrium solubility.
-
Describe a validated HPLC method for accurate quantification.
-
Offer a framework for presenting and interpreting the resulting data.
Theoretical Framework and Structural Analysis
The principle of "like dissolves like" governs solubility. This is dictated by the intermolecular forces between the solute and solvent molecules. A comprehensive analysis of the target molecule's structure allows for an educated prediction of its solubility profile.
Key Structural Features of this compound:
-
Polar Nitro Group (-NO₂): The strongly electron-withdrawing and highly polar nitro group introduces a significant dipole moment to the molecule.
-
Lactam Moiety (-C(O)NH-): The cyclic amide within the pyrrolidinone ring is a classic hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
-
Pyrrole N-H: The second N-H group on the pyrrole ring also serves as a hydrogen bond donor.
-
Aromatic System: The fused pyridine and pyrrole rings form a relatively rigid, planar aromatic system that can engage in π-π stacking interactions.
Predicted Solubility Behavior: Based on these features, we can hypothesize:
-
Low Solubility in Non-Polar Solvents: The compound's high polarity suggests it will be poorly soluble in non-polar solvents like hexanes or toluene, where only weak van der Waals forces can be established.
-
Moderate Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and water can act as both hydrogen bond donors and acceptors. While favorable interactions are possible, the energy required to break the crystal lattice of the solid compound may limit high solubility.
-
High Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are highly polar and can effectively solvate the molecule. DMSO and DMF are particularly effective as they are excellent hydrogen bond acceptors, capable of interacting strongly with the compound's N-H groups.
Experimental Protocol: Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, this guide details the Equilibrium Shake-Flask Method , which is widely regarded as the gold standard for measuring thermodynamic solubility.[2][3] This method involves generating a saturated solution in the presence of excess solid solute and allowing it to reach equilibrium before quantifying the dissolved concentration.[4]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for the Synthesis of Advanced Kinase Inhibitors
Abstract: The 7-azaindole scaffold, a bioisostere of indole and purine, represents a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] This guide provides an in-depth technical overview of a key derivative, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 5-nitro-2-oxo-7-azaindole), for researchers and drug development professionals. We will explore the strategic rationale for its use, focusing on the unique electronic and binding properties conferred by the 5-nitro group. This document details robust, step-by-step protocols for the synthesis of the core scaffold and its subsequent elaboration into a potent, representative kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4]
Part 1: The 7-Azaindole-2-one Scaffold: A Privileged Core for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone of modern kinase inhibitor design.[5][6] Its structural similarity to the adenine base of ATP allows it to function as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1] The introduction of a carbonyl group at the C2 position to form the lactam (2-one) variant, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, retains this essential hinge-binding capability while providing a versatile anchor for further chemical modification.
This scaffold can be considered a bioisosteric replacement for the well-known oxindole core found in many approved kinase inhibitors, such as Sunitinib.[7] The strategic placement of the nitrogen atom at the 7-position can modulate the molecule's physicochemical properties, including solubility and hydrogen bonding potential, which can be fine-tuned to optimize drug-like characteristics.[2]
Figure 1: ATP mimicry by the 7-azaindole scaffold.
Part 2: Strategic Role of the 5-Nitro Group
The incorporation of a nitro (-NO₂) group at the C5 position of the 7-azaindole-2-one core is a deliberate design choice, not merely a synthetic curiosity. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence profoundly influences the molecule's electronic properties and potential for specific, high-affinity interactions within the kinase active site.
Key Advantages:
-
Modulation of Reactivity: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, providing unique synthetic handles.
-
Enhanced Binding Affinity: The nitro group can act as a potent hydrogen bond acceptor. More importantly, it can engage in favorable electrostatic or dipole-dipole interactions with specific amino acid residues, significantly enhancing binding affinity and contributing to inhibitor selectivity.
-
Directing Selectivity: The presence or absence of a nitro group can be a critical determinant of kinase selectivity. For example, studies on other scaffolds have shown that a nitro group can be essential for potent inhibition of one kinase (like CK2) by forming a direct electrostatic interaction with a key lysine residue, while being detrimental to the binding to another kinase (like DYRK1A). This principle allows for the rational design of inhibitors with tailored selectivity profiles.
Part 3: Synthesis of the Core Scaffold
While multiple routes to substituted 7-azaindoles exist, this section provides a representative protocol for synthesizing the key this compound intermediate. This synthesis proceeds via the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Protocol 1: Synthesis of this compound (4)
This protocol is a multi-step sequence starting from commercially available 2-amino-3-bromo-5-nitropyridine.
Figure 2: Synthetic workflow for the core scaffold.
Step 1: Sonogashira Coupling to form Intermediate (2)
-
Rationale: This step introduces the two-carbon unit required for the formation of the pyrrole ring using a reliable palladium-catalyzed cross-coupling reaction.
-
Procedure:
-
To a degassed solution of 2-amino-3-bromo-5-nitropyridine (1) (1.0 eq) in a suitable solvent like 1,4-dioxane, add ethynyltrimethylsilane (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine (2) .
-
Step 2: Cyclization and Desilylation to form 5-Nitro-7-azaindole (3)
-
Rationale: A strong base is used to promote an intramolecular cyclization (5-endo-dig) to form the pyrrole ring. The TMS group is cleaved in the process.
-
Procedure:
-
Dissolve intermediate (2) (1.0 eq) in an anhydrous solvent like THF.
-
Add a strong base, such as potassium tert-butoxide (KOtBu) (2.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine (3) .
-
Step 3: Oxidation to form this compound (4)
-
Rationale: The C2 position of the 7-azaindole is susceptible to oxidation. Treatment with an electrophilic bromine source in aqueous media can lead to the formation of the desired 2-oxo lactam.
-
Procedure:
-
Dissolve 5-nitro-7-azaindole (3) (1.0 eq) in a mixture of DMSO and water.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours until the starting material is consumed (monitor by LC-MS).
-
Dilute the reaction mixture with water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the target scaffold (4) .
-
Part 4: Application in VEGFR-2 Inhibitor Synthesis
This section outlines a protocol to elaborate the core scaffold (4) into a representative VEGFR-2 inhibitor (7) . The design mimics the structure of known 2-oxoindole inhibitors, which feature a C3-ylidene moiety linked to a substituted pyrrole.[3][8]
Figure 3: Workflow for synthesis of a target kinase inhibitor.
Protocol 2: N-Protection of the Pyrrole Nitrogen (5)
-
Rationale: Protection of the pyrrole nitrogen prevents side reactions in the subsequent condensation step and improves solubility. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is chosen as it is stable to basic conditions but easily removed under acidic or fluoride-mediated conditions.
-
Procedure:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Add a solution of scaffold (4) (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄ and concentrate.
-
Purify by column chromatography to yield the N-protected scaffold (5) .
-
Protocol 3: Knoevenagel Condensation to form Protected Inhibitor (6)
-
Rationale: This is a key bond-forming reaction that installs the C3-exocyclic double bond, a critical pharmacophore for many VEGFR-2 inhibitors. A basic catalyst like piperidine is used to facilitate the condensation between the active methylene group at C3 of the lactam and an aldehyde.
-
Procedure:
-
Dissolve the protected scaffold (5) (1.0 eq) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.1 eq) in ethanol.
-
Add piperidine (0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) for 8-12 hours. A precipitate often forms as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the protected inhibitor (6) .
-
Protocol 4: Deprotection to Yield Final Inhibitor (7)
-
Rationale: Removal of the SEM protecting group to reveal the free N-H of the pyrrole, which is often important for biological activity.
-
Procedure:
-
Dissolve the protected inhibitor (6) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with ether, and dry to yield the final VEGFR-2 inhibitor (7) as its TFA salt.
-
Part 5: Structural Verification and Data
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. |
| LC-MS | Assesses purity and confirms the molecular weight of the product. |
| HRMS | Provides an accurate mass measurement to confirm the elemental composition. |
| HPLC | Quantifies the purity of the final compound. |
Table 1: Analytical Techniques for Compound Validation.
Part 6: Hypothetical Binding Mode in VEGFR-2
The synthesized inhibitor (7) is designed to bind to the ATP pocket of VEGFR-2 in a "Type II" inactive conformation. The key interactions are visualized below.
Figure 4: Hypothetical binding mode of inhibitor in VEGFR-2.
Key Interactions:
-
Hinge Binding: The 7-azaindole lactam core forms two canonical hydrogen bonds with the backbone of Cys919 in the kinase hinge region.
-
DFG Loop Interaction: The pyrrole N-H and carboxylate group interact with the conserved Asp1046 of the DFG motif.
-
Hydrophobic Interactions: The aryl rings occupy hydrophobic regions of the active site.
-
Nitro Group Interaction: The 5-nitro group is positioned to form a specific hydrogen bond or electrostatic interaction with a residue in a nearby pocket, enhancing potency and selectivity.
Conclusion
The this compound scaffold is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent ability to act as an ATP-mimetic hinge-binder, combined with the unique electronic properties imparted by the 5-nitro group, provides medicinal chemists with a powerful tool for designing potent and selective therapeutics. The protocols detailed herein offer a robust framework for synthesizing this core and elaborating it into targeted inhibitors, exemplified by a potential VEGFR-2 inhibitor for applications in oncology and beyond.
References
-
New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of 5‐nitro‐ and 5‐unsubstituted pyrrolo[1,2‐b]pyridazines 5–6... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
-
Azaindole Therapeutic Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Navigating the Chemistry of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Guide for Synthetic Advancement
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that has been successfully exploited in the development of a multitude of therapeutic agents, including potent kinase inhibitors for oncology and neurology.[1][2] The introduction of a nitro group at the 5-position of this scaffold dramatically influences its electronic properties and opens up a rich chemical space for further derivatization. This nitro-substituted synthon, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, serves as a versatile intermediate for the synthesis of a diverse array of compounds with significant biological potential.
This technical guide provides a comprehensive overview of the experimental protocols for the synthesis and subsequent reactions of this compound. We will delve into the underlying chemical principles that govern these transformations, offering field-proven insights to empower researchers in their drug discovery endeavors.
I. Synthesis of this compound: A Strategic Approach
Direct nitration of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold presents a significant challenge due to the electron-rich nature of the pyrrole ring, which can lead to undesired side reactions and oxidative decomposition under harsh nitrating conditions. A more controlled and higher-yielding approach involves the nitration of the corresponding saturated precursor, 7-azaindoline, followed by oxidation. This strategy leverages the predictable regioselectivity of electrophilic aromatic substitution on the pyridine ring of the 7-azaindoline system.[3]
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Part 1: Reduction of 1H-pyrrolo[2,3-b]pyridine to 7-Azaindoline
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi).
-
Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 7-azaindoline.
Part 2: Nitration of 7-Azaindoline
-
Safety First: This procedure involves the use of strong acids and nitrating agents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid at a temperature maintained at -5 °C to 0 °C using an ice-salt bath.
-
Addition of Substrate: Dissolve 7-azaindoline in concentrated sulfuric acid and cool the solution to -5 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 7-azaindoline, ensuring the temperature does not exceed 0 °C.
-
Reaction and Quenching: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC. Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolation: The precipitated solid, 5-nitro-7-azaindoline, is collected by filtration, washed with cold water until the washings are neutral, and dried.[3]
Part 3: Oxidation to this compound
-
Reaction Setup: Dissolve the 5-nitro-7-azaindoline in a suitable solvent such as dichloromethane or acetone.
-
Addition of Oxidizing Agent: Add an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.
-
Reaction and Work-up: Stir the mixture at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC). Filter the reaction mixture to remove the oxidant and any by-products. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
II. Key Reactions of this compound
The presence of three key functional handles—the nitro group, the lactam moiety, and the active methylene group at the C3 position—makes this compound a versatile building block for the synthesis of a diverse range of derivatives.
Caption: Key reaction pathways of this compound.
A. Reduction of the Nitro Group: Gateway to Amino Derivatives
The transformation of the nitro group into an amino functionality is a pivotal step in many synthetic routes, as the resulting aniline derivative can undergo a wide range of subsequent reactions, including diazotization, acylation, and sulfonylation.
| Reagent | Conditions | Advantages | Considerations |
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High yield, clean reaction | May reduce other sensitive functional groups |
| Fe, NH₄Cl | Ethanol/Water, reflux | Cost-effective, mild | Stoichiometric amounts of iron required, work-up can be tedious |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Good for substrates with reducible functional groups sensitive to catalytic hydrogenation | Stoichiometric tin salts are produced as by-products |
| Zn, Acetic Acid | Acetic Acid, room temperature | Mild conditions | Stoichiometric amounts of zinc required |
General Protocol for Catalytic Hydrogenation:
-
Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.
-
Completion and Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
B. Knoevenagel Condensation: Functionalization of the C3-Position
The methylene group at the C3-position of the 7-azaindolin-2-one ring is activated by the adjacent carbonyl group, making it susceptible to condensation with aldehydes and ketones in a Knoevenagel-type reaction. This reaction is instrumental in the synthesis of various kinase inhibitors.[4][5]
General Protocol for Knoevenagel Condensation:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst: Add a catalytic amount of a weak base, typically piperidine or pyrrolidine.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[4]
C. N-Alkylation of the Lactam: Diversification at the Pyrrole Nitrogen
The lactam nitrogen can be alkylated under basic conditions, providing another avenue for structural diversification. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.
General Protocol for N-Alkylation:
-
Deprotonation: To a solution of this compound in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) at 0 °C.
-
Addition of Alkylating Agent: After stirring for a short period to allow for deprotonation, add the alkylating agent (e.g., an alkyl halide or benzyl bromide) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
III. Safety and Handling
-
This compound and its derivatives should be handled with care. As with many nitroaromatic compounds, they are potentially energetic and should be stored away from heat and sources of ignition.
-
Always use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemicals.
-
Perform all reactions in a well-ventilated fume hood.
IV. Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of complex heterocyclic compounds with significant potential in drug discovery. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will enable researchers to efficiently access a wide range of novel chemical entities for biological screening. The protocols provided herein, grounded in established chemical principles and analogous literature precedents, offer a solid foundation for the exploration of this important chemical space.
V. References
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega.
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal.
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts.
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central.
-
Reduction of nitro compounds. Wikipedia.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate.
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules.
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI.
-
Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central.
-
Synthesis and SAR of 5-, 6-, 7- and 8-Aza Analogues of 3-Aryl-4-hydroxyquinolin-2(1H). ScienceDirect.
-
Notes- The Synthesis of 5-Azaindole. Semantic Scholar.
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate.
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed.
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry.
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
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Application Notes & Protocols for the Synthesis of Bioactive Derivatives from 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Authored by: Gemini, Senior Application Scientist
Abstract: The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a "privileged" scaffold in medicinal chemistry. Its structural similarity to indolin-2-ones and its unique hydrogen bonding capabilities make it a cornerstone for the development of potent therapeutic agents, particularly kinase inhibitors.[1][2] The strategic placement of a nitro group at the 5-position not only modulates the electronic properties of the heterocyclic core but also serves as a versatile synthetic handle for extensive derivatization. This document provides a comprehensive guide for researchers, detailing robust synthetic strategies and step-by-step protocols for transforming 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one into a diverse library of potentially bioactive molecules.
Introduction: The Strategic Importance of the 5-Nitro-7-azaindolin-2-one Scaffold
The 7-azaindole framework is a bioisostere of both indole and purine systems, enabling it to effectively mimic the adenine fragment of ATP and interact with the hinge region of various kinases.[1] This has led to its widespread application in the design of kinase inhibitors for oncology, such as the BRAF inhibitor Vemurafenib.[1] The introduction of an oxo-group at the C2 position to form the 7-azaindolin-2-one core, combined with a 5-nitro substituent, creates a powerful starting material for drug discovery programs.
The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system. More importantly, its facile reduction to a primary amine unlocks a gateway to a multitude of functionalization pathways, including amide bond formation, sulfonylation, and urea synthesis. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents into a key region of the molecule, often directed towards the solvent-exposed area in a kinase binding pocket.
Core Synthetic Strategies & Mechanistic Rationale
The overarching strategy for derivatization hinges on the chemical transformation of the 5-nitro group. This approach provides a direct and efficient route to introduce molecular diversity. The general workflow involves a key reduction step followed by various functionalization reactions.
Synthesis of the 5-Nitro-7-azaindolin-2-one Starting Material
While numerous methods exist for synthesizing the 7-azaindole core, a common route to the 5-nitro derivative involves the nitration of a suitable precursor.[3][4] A practical approach starts with the commercially available 7-azaindoline.
Rationale: The 7-azaindoline precursor behaves like a substituted 2-aminopyridine, which allows for regioselective nitration at the electron-rich 5-position of the pyridine ring.[3] Subsequent oxidation of the pyrrolidine ring furnishes the desired oxindole core.
Protocol 1: Synthesis of 5-Nitro-7-azaindoline
-
Cool a mixture of fuming nitric acid and concentrated sulfuric acid to -5 °C.
-
Slowly add 7-azaindoline (1.0 equiv) while maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours until TLC/LC-MS analysis indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, 5-nitro-7-azaindoline, can be collected by filtration, washed with cold water, and dried.[3]
Protocol 2: Oxidation to this compound
-
Dissolve the 5-nitro-7-azaindoline (1.0 equiv) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, chromium trioxide (CrO₃, 2.0-3.0 equiv), portion-wise at room temperature.
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the target compound.
Critical Step: Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group is the lynchpin of this synthetic strategy. Several methods are effective, with the choice often depending on the scale and the presence of other sensitive functional groups.
Rationale: Tin(II) chloride is a classic and reliable choice for nitro group reduction in aromatic systems, being tolerant of many functional groups. Catalytic hydrogenation offers a cleaner workup but may not be suitable if other reducible groups (e.g., alkynes, certain protecting groups) are present.
Protocol 3: Synthesis of 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
-
Suspend this compound (1.0 equiv) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv) in one portion.
-
Reflux the mixture for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove tin salts.
-
Separate the organic layer, extract the aqueous layer with additional ethyl acetate, and combine the organic phases.
-
Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-amino derivative, which is often used in the next step without further purification.
Derivatization of the 5-Amino Group
The resulting 5-amino-7-azaindolin-2-one is a versatile intermediate ready for a variety of coupling reactions to build a diverse library of compounds.
Rationale: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets. This reaction allows for the introduction of a vast array of side chains (R-groups) from commercially available carboxylic acids or acyl chlorides.
Protocol 4: General Procedure for Amide Coupling
-
To a solution of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv) in a polar aprotic solvent like DMF or DCM, add the desired carboxylic acid (1.1 equiv).
-
Add a peptide coupling agent such as HATU (1.2 equiv) or EDC/HOBt (1.2 equiv each).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by flash column chromatography or preparative HPLC.
Rationale: The sulfonamide group is another critical pharmacophore that can act as a hydrogen bond donor and acceptor. It provides a geometrically distinct linker compared to the planar amide bond.
Protocol 5: General Procedure for Sulfonamide Formation
-
Dissolve the 5-amino intermediate (1.0 equiv) in pyridine or a mixture of DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (R-SO₂Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor by TLC/LC-MS. Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash with 1M HCl solution and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Alternative Strategy: Palladium-Catalyzed Cross-Coupling
For further diversification, palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry.[5][6] This requires prior halogenation of the 7-azaindolin-2-one core, typically at the C3-position, to create a handle for reactions like Suzuki or Heck couplings.
Protocol 6: Suzuki-Miyaura Coupling (Illustrative)
Rationale: The Suzuki coupling is a highly robust and functional-group-tolerant method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties that can explore additional binding pockets in a target protein.[7]
-
Reaction Setup: In a microwave vial or sealed tube, combine the 3-halo-5-nitro-7-azaindolin-2-one intermediate (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.02 equiv) and a suitable ligand like SPhos (0.05 equiv).
-
Solvent & Degassing: Add a solvent system (e.g., dioxane/water 4:1) and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (30 min to 12 h).
-
Work-up & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic phase, dry, concentrate, and purify by column chromatography to isolate the 3-arylated product.
Data Summary & Characterization
Successful synthesis of derivatives should be confirmed by standard analytical techniques. Below is a hypothetical data table for a series of amide derivatives prepared using Protocol 4.
| Compound ID | R-Group | MW ( g/mol ) | Yield (%) | ¹H NMR | MS (m/z) [M+H]⁺ |
| DA-01 | Phenyl | 268.26 | 78 | Confirmed | 269.1 |
| DA-02 | 4-Fluorophenyl | 286.25 | 81 | Confirmed | 287.1 |
| DA-03 | Cyclopropyl | 218.23 | 65 | Confirmed | 219.1 |
| DA-04 | 3-Pyridyl | 269.26 | 72 | Confirmed | 270.1 |
Analytical Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.
Application Note: Screening for Bioactivity
Derivatives synthesized from the 5-amino-7-azaindolin-2-one scaffold are prime candidates for screening in various biological assays.
-
Kinase Inhibition Assays: Given the prevalence of the 7-azaindole core in kinase inhibitors, a primary application is screening against a panel of kinases (e.g., FGFR, BRAF, Aurora Kinase).[1][8][9] Biochemical assays measuring IC₅₀ values are a standard starting point.
-
Antiproliferative Assays: Compounds showing potent kinase inhibition should be evaluated for their ability to inhibit the growth of cancer cell lines in cellular assays (e.g., MTT or CellTiter-Glo assays).[10]
-
Antibacterial Screening: Pyrrole-containing compounds have also shown promise as antibacterial agents.[11][12] Derivatives can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) to determine their Minimum Inhibitory Concentration (MIC).[11]
By employing the synthetic strategies and protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds based on the this compound scaffold, paving the way for the discovery of new and potent therapeutic agents.
References
- Benchchem. Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Patel, B., et al. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
- Kaur, R., et al. 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Merour, J. Y., & Joseph, B. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
- Chem-Impex. 7-Azaindoline.
- Wu, C., et al. General synthetic routes and chemical structures of 7-aza-2-oxindoles... ResearchGate.
- Merour, J. Y., & Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- ChemicalBook. 7-Azaindole: Uses and Synthesis.
- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
- Wójcicka, A., & Redzicka, A. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.
- Amina, B., & Redouane, B. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry.
- Li, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Organic Chemistry Portal. Azaindole synthesis.
- Al-Zahrani, F. A. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
- Langer, P. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Wójcicka, A., & Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Zhang, Y., et al. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI.
- Li, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Raimondi, M. V., et al. Bioactive pyrrole-based compounds with target selectivity. IRIS UniPA.
- Chen, Z. C., et al. Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate.
-
Chervatiuk, S. V., et al. Bioactive Pyrrolo[2,1-f][1][2][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available from:
- Zhang, Y., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
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- 7. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
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Application Note: A Scalable Synthesis Protocol for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-nitro-7-azaindolin-2-one, is a valuable heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a nitro group provides a versatile chemical handle for further functionalization, such as reduction to an amine.[1][2] This application note provides a comprehensive, robust, and scalable two-step synthesis protocol for this target compound, starting from the commercially available 7-azaindole. The protocol emphasizes critical safety procedures for the nitration step, process control, and methods for purification to yield high-purity material suitable for drug development pipelines.
Strategic Overview
The synthesis of this compound is approached via a two-stage process. The first stage involves the synthesis of the key intermediate, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one), from a suitable precursor. The second, and most critical, stage is the regioselective nitration of this intermediate at the C5 position. This strategy is designed for scalability, prioritizing procedural safety, and yield optimization.
Caption: Overall two-stage synthetic pathway.
Part I: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Intermediate 2)
The synthesis of the 7-azaindolin-2-one core is a crucial first step. While various methods exist for related structures, a common approach involves the oxidation of a protected 7-azaindole followed by deprotection. For the purpose of this protocol, we will assume the starting material, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2) , is synthesized via established literature methods or is commercially available. The synthesis of related 5-substituted-7-azaindolin-2-one derivatives has been well-documented, providing a basis for obtaining the necessary precursor.[3][4]
Part II: Scale-Up Protocol for Nitration
This section details the regioselective nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2) to yield the final product.
Principle and Rationale
The nitration of aromatic and heteroaromatic systems is a classic electrophilic substitution reaction.[5] The use of a mixed acid solution of concentrated nitric acid and sulfuric acid is standard practice. Sulfuric acid serves two primary roles: it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, sequestering the water produced during the reaction to drive the equilibrium forward.
The reaction is highly exothermic and requires strict temperature control to prevent thermal runaway and the formation of undesired byproducts.[6] The electron-rich nature of the 7-azaindolin-2-one ring system directs the nitration to the C5 position of the pyridine ring, analogous to the nitration of 7-azaindoline.[7]
Critical Safety Considerations for Nitration
Nitration reactions are energetically favorable and can pose significant safety risks if not managed properly. All personnel must be thoroughly trained on the hazards of nitric acid and the specific procedures outlined in this protocol.[8]
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10] The reaction can also produce toxic nitrogen dioxide (NO₂) fumes.
-
Thermal Runaway: The reaction is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[6]
-
Reactivity: Nitric acid is a strong oxidizing agent and reacts violently with many organic materials.[8]
Caption: Mandatory safety workflow for the nitration procedure.
Materials and Equipment
| Reagent / Material | Grade | Molar Eq. | Notes |
| 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2) | >98% | 1.0 | Starting Material |
| Sulfuric Acid (H₂SO₄), 98% | Reagent | 5.0 vol | Reaction Solvent/Catalyst |
| Potassium Nitrate (KNO₃) | Reagent | 1.1 | Nitrating Agent |
| Crushed Ice / Deionized Water | - | - | For quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | - | For neutralization |
| Ethyl Acetate (EtOAc) | ACS | - | For extraction/washing |
| Heptane | ACS | - | For washing |
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer and temperature probe.
-
Chiller/circulator for temperature control.
-
Addition funnel or solids charging system.
-
Chemical fume hood with a blast shield.
-
Filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven.
Detailed Experimental Protocol
-
Reactor Setup: Set up the jacketed reactor in a fume hood. Ensure the reactor is clean and dry.
-
Acid Charge: Charge concentrated sulfuric acid (5.0 volumes relative to the starting material) into the reactor.
-
Cooling: Begin stirring and cool the sulfuric acid to 0-5 °C using the chiller.
-
Substrate Addition: Slowly add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2) (1.0 eq) portion-wise to the cold sulfuric acid. Ensure the internal temperature does not exceed 10 °C during the addition. Stir until all solids have dissolved.
-
Nitration: Once the solution is homogeneous and the temperature is stable at 0-5 °C, begin the portion-wise addition of potassium nitrate (1.1 eq). This is a highly exothermic step; add the solid slowly over 1-2 hours to maintain strict temperature control.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water (at least 20 volumes). Slowly and carefully transfer the reaction mixture into the ice/water slurry. The rate of addition should be controlled to keep the quench pot temperature below 20 °C. A yellow precipitate will form.
-
Neutralization & Isolation: Stir the quenched slurry for 30 minutes. Slowly add saturated sodium bicarbonate solution until the pH of the mixture is ~7.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Follow with a wash of cold heptane to aid in drying.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight to yield crude This compound (3) .
Purification Protocol
The crude product can be purified by recrystallization.
-
Suspend the crude solid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Heat the mixture to reflux until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary and Characterization
The following table represents typical results for this protocol on a laboratory scale, which can be extrapolated for larger batches.
| Parameter | Value |
| Scale (Starting Material) | 100 g |
| Yield (Crude) | 85-95% |
| Yield (Purified) | 75-85% |
| Purity (HPLC) | >99% |
| Appearance | Yellow to orange solid |
Expected Analytical Data:
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons and the N-H protons of the pyrrolidinone ring. The introduction of the nitro group will cause a downfield shift of the adjacent protons.
-
MS (ESI+): Calculated m/z for C₇H₅N₃O₃ [M+H]⁺.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By adhering to the stringent safety measures and procedural controls outlined, particularly during the critical nitration step, researchers and drug development professionals can safely produce this valuable intermediate in high yield and purity. The established protocol is robust and suitable for adaptation to pilot plant and manufacturing scales.
References
- Nitr
- Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- E. I. Du Pont De Nemours And Company. (Year). Method of purifying nitrated aromatic compounds from a nitration process.
- University of Washington. (n.d.). Nitric Acid Safety. Environmental Health & Safety.
- Allied Chemical & Dye Corp. (Year). Process for the purification of mononitro aromatic compounds.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- Pawar, S. S. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Kumar, A., et al. (Year). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Juarranz, A., et al. (2012).
- Abdel-Wahab, B. F., et al. (2020).
- Benchchem. (n.d.). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Benchchem.
- Kim, Y., et al. (2016). 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. PubMed.
- Wang, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI.
- Wang, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed.
Sources
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety [mdpi.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ehs.com [ehs.com]
Application Note: Protecting Group Strategies for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Introduction: The Challenge of the 5-Nitro-7-Azaindolinone Core
The 5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, a derivative of 7-azaindole, is a recurring motif in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an excellent hinge-binding moiety.[2] However, the synthetic utility of this scaffold is complicated by the presence of two distinct and reactive secondary amine functionalities—the N1 pyrrole nitrogen and the N3 lactam nitrogen.
The strongly electron-withdrawing nature of the C5-nitro group profoundly influences the reactivity of the entire heterocyclic system. It significantly increases the acidity of both N-H protons, rendering the molecule susceptible to a range of reactions but also complicating selective functionalization. Unwanted side reactions, poor regioselectivity, and low yields are common without a robust and rational protecting group strategy.
This guide provides a detailed overview of protecting group strategies tailored for the this compound core. It emphasizes the chemical reasoning behind the selection of protecting groups, provides detailed experimental protocols for their installation and removal, and discusses orthogonal approaches for the selective manipulation of the N1 and N3 positions.
Strategic Analysis: N1 (Pyrrole) vs. N3 (Lactam) Reactivity
The central challenge lies in the differential protection of the N1 and N3 positions. The relative acidity and nucleophilicity of these two centers dictate the outcome of protection reactions.
-
N1 (Pyrrole) Position: The pyrrole nitrogen is part of an aromatic system. The C5-nitro group significantly acidifies the N1-H proton, making it readily removable with common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
N3 (Lactam) Position: The lactam nitrogen is an amide within a five-membered ring. While also acidic, its pKa is generally higher than the N1 proton. Selective deprotonation often requires careful selection of base and reaction conditions.
This differential reactivity can be exploited to achieve selective protection, as outlined in the workflow below.
Caption: Decision workflow for selecting a protecting group strategy.
Recommended Protecting Groups: Protocols and Rationale
Based on literature precedence with 7-azaindole systems and general principles of protecting group chemistry, the following groups are recommended.[3][4][5]
SEM Group for N1 (Pyrrole) Protection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the N1 position. Its introduction is highly regioselective for the more acidic N1 proton under standard basic conditions. Furthermore, the SEM group has been shown to activate the 7-azaindole ring system towards certain nucleophilic substitutions, which can be a synthetic advantage.[1][6]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Catalytic Pathways to 5-Nitro-7-azaindolin-2-one Derivatives: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, commonly known as the 7-azaindolin-2-one scaffold, represents a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines and indoles allows for interactions with a wide array of biological targets. The introduction of a nitro group at the 5-position of this core structure can significantly modulate its physicochemical properties and biological activity, often enhancing its potential as a therapeutic agent. However, the synthesis of 5-nitro-7-azaindolin-2-one derivatives can be challenging, necessitating robust and efficient catalytic methodologies to ensure high yields, regioselectivity, and functional group tolerance.
This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of this compound derivatives. We will explore a two-stage synthetic strategy encompassing the initial construction of the 7-azaindolin-2-one core via a tin-free radical cyclization, followed by regioselective catalytic nitration. The protocols detailed herein are designed to be reproducible and scalable, providing researchers, scientists, and drug development professionals with the necessary tools to access this important class of molecules.
Part 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Core via Tin-Free Radical Cyclization
The construction of the 7-azaindolin-2-one scaffold is a critical first step. Traditional methods often suffer from harsh reaction conditions or the use of toxic reagents. A highly efficient and environmentally conscious approach is the tin-free radical cyclization of a xanthate precursor derived from a substituted 2,6-dichloropyridine. This method avoids the use of toxic tin hydrides and proceeds in good yields.[1][2]
Causality Behind the Experimental Choices:
The choice of a xanthate-mediated radical cyclization is predicated on its mild reaction conditions and high functional group tolerance. The use of lauroyl peroxide as a radical initiator is advantageous due to its commercial availability and predictable decomposition kinetics. The 6-chloro substituent on the pyridine ring serves a dual purpose: it deactivates the pyridine nitrogen towards unwanted side reactions and provides a synthetic handle for further diversification of the final product through cross-coupling reactions.
Experimental Workflow: Synthesis of the 7-Azaindolin-2-one Core
Caption: Workflow for the synthesis of the 7-azaindolin-2-one core.
Protocol 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Materials:
-
Substituted 2,6-dichloropyridine
-
α-Haloacetamide derivative (e.g., 2-bromoacetamide)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium hydride)
-
Alkyl halide (e.g., methyl iodide)
-
Lauroyl peroxide
-
Solvents: Dichloroethane (DCE) or Chlorobenzene, Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of the Xanthate Precursor:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the substituted 2,6-dichloropyridine in anhydrous THF.
-
Add the α-haloacetamide derivative and a suitable base (e.g., NaH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
In a separate flask, prepare the xanthate salt by reacting carbon disulfide with a base and an alkyl halide.
-
Add the formed N-substituted 2,6-dichloropyridine to the xanthate salt solution and stir to form the xanthate precursor.
-
Isolate and purify the xanthate precursor by column chromatography.
-
-
Tin-Free Radical Cyclization:
-
In a round-bottom flask, dissolve the purified xanthate precursor in DCE or chlorobenzene.
-
Add a radical initiator, such as lauroyl peroxide (in portions).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Expected Yields:
| Precursor | Product | Yield (%) |
| Xanthate of N-(2,6-dichloropyridin-3-yl)acetamide | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 60-75% |
Part 2: Catalytic Nitration of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Core
The regioselective introduction of a nitro group at the 5-position of the 7-azaindolin-2-one core is a key transformation. Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) can lead to a lack of selectivity and harsh reaction conditions.[3] Catalytic methods offer a milder and more controlled alternative. We present two effective catalytic nitration protocols.
Protocol 2A: Bismuth-Catalyzed Nitration
Bismuth(III) salts, such as bismuth subnitrate, in the presence of an activating agent like thionyl chloride, have emerged as efficient and mild nitrating agents for a variety of aromatic compounds.[4][5] This system is believed to generate a reactive nitrating species in situ, avoiding the need for strong acids.
Causality Behind the Experimental Choices:
Bismuth compounds are known for their low toxicity and Lewis acidic character, which can activate the nitrate source. Thionyl chloride is a key activator in this system. The reaction proceeds under neutral conditions, which is beneficial for substrates sensitive to strong acids. The regioselectivity is governed by the electronic properties of the 7-azaindolin-2-one ring system, with the 5-position being electronically favored for electrophilic attack.
Experimental Workflow: Bismuth-Catalyzed Nitration
Caption: Workflow for the bismuth-catalyzed nitration.
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one in dichloromethane, add bismuth subnitrate.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 2B: Zeolite-Catalyzed Nitration
Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. Zeolite-catalyzed nitrations offer advantages such as high regioselectivity, catalyst recyclability, and environmentally benign conditions.[6][7] The shape-selective nature of the zeolite pores can influence the position of nitration.
Causality Behind the Experimental Choices:
Zeolite β is a large-pore zeolite that has shown excellent catalytic activity in aromatic nitrations. The acidic sites within the zeolite pores activate the nitrating agent (e.g., nitric acid) and the aromatic substrate. The reaction conditions are generally milder than traditional methods, and the solid catalyst can be easily recovered by filtration and reused.
Experimental Workflow: Zeolite-Catalyzed Nitration
Caption: Workflow for the zeolite-catalyzed nitration.
Procedure:
-
Activate the Zeolite β catalyst by heating under vacuum.
-
In a round-bottom flask, suspend the activated Zeolite β in a suitable solvent (e.g., dichloromethane).
-
Add the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one to the suspension.
-
Prepare a solution of nitric acid in acetic anhydride and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter off the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yields and Regioselectivity for Nitration:
| Method | Product | Yield (%) | Regioselectivity (5-nitro vs. others) |
| Bismuth-Catalyzed | This compound | 70-85% | High |
| Zeolite-Catalyzed | This compound | 65-80% | Excellent |
Characterization of this compound
The synthesized product should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with the introduction of the nitro group causing a downfield shift of the adjacent protons. The protons of the pyrrolidinone ring will also exhibit distinct signals.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound.
Conclusion
The catalytic methods detailed in this guide provide efficient and reliable pathways for the synthesis of this compound derivatives. The tin-free radical cyclization offers a safe and effective route to the core 7-azaindolin-2-one scaffold. The subsequent catalytic nitration, using either a bismuth-based system or a recyclable zeolite catalyst, allows for the regioselective introduction of the nitro group under mild conditions. These protocols are valuable tools for researchers in synthetic and medicinal chemistry, facilitating the exploration of this important class of compounds for potential therapeutic applications.
References
-
Bacqué, E., El Qacemi, M., & Zard, S. Z. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][7]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3671–3674. [Link]
-
Bacqué, E., El Qacemi, M., & Zard, S. Z. (2004). Tin-free radical cyclizations for the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[1][7]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. PubMed. [Link]
-
Molecules. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. MDPI. [Link]
-
Smith, K., Musson, A., & DeBoos, G. A. (1996). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 61(23), 8403–8405. [Link]
- Barry, S. M., et al. (2012). Direct aromatic nitration by a P450 enzyme.
- Samajdar, S., Becker, F. F., & Banik, B. K. (2001).
-
Bacqué, E., El Qacemi, M., & Zard, S. Z. (2004). Tin-free radical cyclizations for the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[1][7]naphthyridines, and tetrahydro-5H-pyrido[2,3-b] azepin-8-ones. HAL Open Science. [Link]
- Choudary, B. M., Sateesh, M., Lakshmi Kantam, M., & Raghavan, K. V. (2000). Catalytic para-selective nitration of toluene with NO2 over zeolite beta.
- Fors, B. P., & Buchwald, S. L. (2009). A General Method for the Palladium-Catalyzed Nitration of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995–6998.
- Zhang, J., et al. (2022). Selective Arene Photonitration via Iron-Complex β-Homolysis. JACS Au, 2(10), 2269–2276.
- Samajdar, S., Becker, F. F., & Banik, B. K. (2001). Bismuth nitrate mediated nitration of aromatic compounds under mechanochemical conditions. Tetrahedron Letters, 42(26), 4425-4427.
- ResearchGate. (2003). Nitration of Polycyclic Aromatics with Bismuth Subnitrate.
- Samajdar, S., Becker, F. F., & Banik, B. K. (2001).
- Wang, Y., et al. (2019). Modified mesoporous Y zeolite catalyzed nitration of azobenzene using NO2 as the nitro source combined with density functional theory studies. New Journal of Chemistry, 43(32), 12821-12828.
- Esakkidurai, T., et al. (2002). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 114(2), 113-119.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)
- Itoh, T., et al. (2003). Iron(III)-catalysed nitration of non-activated and moderately activated arenes with nitrogen dioxide–molecular oxygen under neutral conditions.
-
Bacqué, E., El Qacemi, M., & Zard, S. Z. (2005). Tin‐Free Radical Cyclizations for the Synthesis of 7‐Azaoxindoles, 7‐Azaindolines, Tetrahydro[1][7]naphthyridines, and Tetrahydro‐5H‐pyrido[2,3‐b]azepin‐8‐ones. ChemInform, 36(27).
- Choudary, B. M., et al. (2000). Catalytic para-selective nitration of toluene with NO2 over zeolite beta.
- Smith, K. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
- McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. *Journal of the Chemical Society, Perkin Transactions 1, 657-660.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI.
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2022).
- Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(38), 7764-7768.
- BenchChem. (2025).
- Jana, A., et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 20, 1-8.
- Jana, A., et al. (2024).
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- 2. Tin-free radical cyclizations for the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to our dedicated technical support resource for the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is tailored for researchers, medicinal chemists, and process development scientists working on the synthesis of this valuable heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the common challenges encountered during the synthesis of this molecule, ensuring you can achieve optimal yields and purity.
Scientific Overview: The Chemistry of Nitrating 7-Azaindolin-2-one
The synthesis of this compound, also known as 5-nitro-7-azaindolin-2-one, typically involves the direct nitration of the parent lactam, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This electrophilic aromatic substitution is a delicate process. The pyrrolo[2,3-b]pyridine core is a nuanced substrate; the pyridine nitrogen is deactivating, while the pyrrole nitrogen is activating. The addition of the electron-withdrawing lactam carbonyl group at the 2-position further deactivates the entire ring system towards electrophilic attack. This inherent electronic nature of the starting material makes the nitration challenging, often requiring carefully controlled, forceful conditions that can lead to a host of side reactions if not properly managed.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion to the Desired Product
One of the most frequent challenges is a sluggish reaction with poor conversion of the starting material to the desired 5-nitro product.
Potential Root Causes:
-
Insufficiently Potent Nitrating Agent: Due to the deactivated nature of the substrate, a standard nitrating mixture may not be electrophilic enough to drive the reaction.
-
Suboptimal Reaction Temperature: While low temperatures are generally used to control exotherms, a temperature that is too low can significantly hinder the reaction rate of a deactivated substrate.
-
Poor Solubility of the Starting Material: The starting lactam may have limited solubility in the reaction medium, leading to a heterogeneous mixture and slow reaction kinetics.
Step-by-Step Troubleshooting:
-
Evaluate the Nitrating System: For deactivated heterocyclic systems, a mixture of fuming nitric acid in concentrated sulfuric acid is often necessary. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Nitrating Agent Typical Conditions Suitability for Deactivated Systems Conc. HNO₃ / Conc. H₂SO₄ 0 - 25 °C Moderate Fuming HNO₃ / Conc. H₂SO₄ -5 to 10 °C High KNO₃ / Conc. H₂SO₄ 0 - 25 °C Moderate to Low -
Careful Temperature Optimization: Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to a temperature where the reaction proceeds at a reasonable rate, as monitored by TLC or HPLC. For some deactivated systems, temperatures up to room temperature or slightly above may be required. However, be cautious as higher temperatures can promote side reactions.
-
Ensure Homogeneity: If solubility is an issue, consider alternative solvent systems, although for nitrations, strong acids often serve as both solvent and catalyst. Vigorous stirring is crucial to maximize the surface area in a heterogeneous reaction mixture.
Issue 2: Formation of Multiple Isomers and Byproducts
The formation of a complex mixture of products is a common outcome that complicates purification and reduces the yield of the desired 5-nitro isomer.
Potential Root Causes:
-
Loss of Regioselectivity: While the 5-position is electronically favored for nitration on the 7-azaindole scaffold, harsh reaction conditions can lead to nitration at other positions.
-
Over-Nitration: The formation of dinitro- or trinitro- species can occur if the reaction is not carefully controlled.
-
Degradation: The strongly acidic and oxidizing conditions can lead to the decomposition of the starting material or product, often indicated by a dark, tarry reaction mixture.
Strategies for Enhancing Selectivity and Minimizing Byproducts:
-
Controlled Addition of the Substrate: Instead of adding the nitrating agent to the substrate, consider adding a solution of the substrate in sulfuric acid dropwise to the pre-formed nitrating mixture. This ensures that the substrate is always in the presence of an excess of the nitrating agent, which can sometimes improve selectivity.
-
Rigorous Temperature Control: Maintain a consistent internal temperature throughout the addition and the course of the reaction. Any temperature spikes can lead to a loss of selectivity.
-
Reaction Monitoring: Closely monitor the reaction by an appropriate analytical technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts.
Logical Workflow for Optimizing the Nitration Reaction
Caption: A troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
A1: Based on the known chemistry of 7-azaindole derivatives, electrophilic substitution is generally favored at the 5-position of the pyridine ring. The presence of the deactivating lactam group is unlikely to change this preference fundamentally, but it will make the reaction more difficult to achieve.
Q2: My reaction mixture turns black. What does this indicate and what should I do?
A2: A black or dark brown, tarry reaction mixture is a strong indication of substrate or product degradation. This is likely due to the harsh, oxidizing nature of the nitrating conditions. To mitigate this, ensure the reaction temperature is as low as possible while still allowing for a reasonable reaction rate. Also, minimize the reaction time by quenching the reaction as soon as it is complete.
Q3: How should I quench the reaction safely?
A3: The reaction should be quenched by carefully and slowly pouring the acidic reaction mixture onto a large amount of crushed ice with vigorous stirring. This will dissipate the heat of neutralization and precipitate the crude product. Always perform this in a fume hood and wear appropriate personal protective equipment.
Q4: What is the best method for purifying the crude product?
A4: The purification method will depend on the impurity profile. If the main impurities are starting material and a single major byproduct, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture with water) may be sufficient. If a complex mixture of isomers is present, column chromatography on silica gel will likely be necessary.
References
Technical Support Center: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this information based on established chemical principles and data from the synthesis of structurally related compounds to ensure scientific integrity and practical utility.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may face during the synthesis of this compound.
Issue 1: Presence of an Isomeric Impurity in the Final Product
Question: My LC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as the desired this compound, but with a different retention time. What is the likely identity of this impurity?
Answer: The presence of an isomer with an identical mass is a common issue in the nitration of aromatic and heteroaromatic compounds. In the case of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the pyridine ring is susceptible to electrophilic substitution at multiple positions. The most probable isomeric byproducts are the 3-nitro and 4-nitro regioisomers.
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Causality: The directing effects of the fused pyrrolone ring and the pyridine nitrogen influence the position of nitration. While the 5-position is generally favored under controlled conditions, variations in temperature, concentration of the nitrating agent, or the presence of catalysts can lead to the formation of other isomers. The pyridine nitrogen is deactivating towards electrophilic substitution, but it directs meta to itself, which would favor nitration at the 3- and 5-positions. The electron-donating character of the pyrrolone ring can also influence the regioselectivity.
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Troubleshooting & Optimization:
-
Reaction Temperature: Carefully control the reaction temperature. Nitration reactions are often exothermic, and a rise in temperature can lead to a loss of regioselectivity. It is recommended to perform the reaction at a low temperature (e.g., 0-5 °C) and monitor it closely.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to favor the formation of the desired 5-nitro isomer. Using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), might improve selectivity.
-
Purification: These regioisomers can often be separated by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexanes, may be effective. Preparative HPLC can be employed for more challenging separations.
-
-
Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The coupling constants and chemical shifts of the aromatic protons on the pyridine ring will be distinct for each isomer. For instance, the coupling patterns of the protons at positions 3, 4, and 6 will differ depending on the position of the nitro group.
-
Forced Degradation Study: While less direct for isomer identification, subjecting the starting material to slightly more forcing conditions might reveal an increase in the proportion of the undesired isomers, helping to confirm their origin.
-
Issue 2: Detection of a Higher Molecular Weight Impurity
Question: My mass spectrometry results indicate the presence of an impurity with a molecular weight that is 45 amu higher than my product. What could this be?
Answer: A mass increase of 45 amu strongly suggests the formation of a di-nitro byproduct, where a second nitro group has been added to the molecule.
-
Causality: Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent). The first nitro group is deactivating, making the introduction of a second one more difficult, but it is still possible under forcing conditions. The second nitration could occur on either the pyridine or the pyrrolone ring.
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. Avoid elevated temperatures.
-
Purification: Di-nitro compounds are generally more polar than mono-nitro compounds and can usually be separated by silica gel chromatography.
-
-
Identification:
-
LC-MS: The molecular ion peak in the mass spectrum will correspond to the di-nitrated product.
-
NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show fewer protons than the mono-nitro product.
-
Issue 3: Observation of an Unstable, Colored Byproduct
Question: During the reaction or work-up, I observe the formation of a dark-colored, often insoluble material. What could be causing this?
Answer: The formation of dark, polymeric, or tar-like substances is often due to oxidation or degradation of the starting material or product under the strongly acidic and oxidizing conditions of the nitration reaction.
-
Causality: The pyrrolo[2,3-b]pyridin-2(3H)-one ring system, particularly the electron-rich pyrrolone ring, can be sensitive to oxidation. The use of strong nitric acid and sulfuric acid can lead to the formation of reactive intermediates that polymerize or decompose.
-
Troubleshooting & Optimization:
-
Milder Conditions: Consider using a milder nitrating agent.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
-
Work-up: A prompt and careful work-up is crucial. Quenching the reaction by pouring it onto ice and then neutralizing the acid with a base (e.g., sodium bicarbonate or ammonia) should be done at a low temperature to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Based on the chemistry of nitration reactions on similar heterocyclic systems, the most common byproducts are summarized in the table below.
| Byproduct | Structure | Formation Mechanism | Analytical Detection |
| 3-Nitro Isomer | Isomer of the desired product | Electrophilic aromatic substitution at the 3-position of the pyridine ring. | LC-MS (same m/z, different retention time), ¹H NMR (different coupling pattern) |
| 4-Nitro Isomer | Isomer of the desired product | Electrophilic aromatic substitution at the 4-position of the pyridine ring. | LC-MS (same m/z, different retention time), ¹H NMR (different coupling pattern) |
| Di-nitro Product | Addition of a second nitro group | Over-nitration under harsh reaction conditions. | LC-MS (M+45), ¹H NMR (fewer aromatic protons) |
| N-Nitro Product | Nitration on the pyrrolone nitrogen | Electrophilic attack on the nitrogen of the lactam. | LC-MS (same m/z as other isomers, may be unstable), IR (characteristic N-NO₂ stretch) |
| Oxidation Products | Complex mixture of degradation products | Oxidation of the pyrrolone ring by the nitrating agent. | Broad peaks in chromatograms, often colored and insoluble. |
| Unreacted Starting Material | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Incomplete reaction. | TLC, LC-MS, ¹H NMR |
Q2: How can I minimize the formation of these byproducts?
A2: The key to minimizing byproduct formation is careful control of the reaction conditions.
-
Temperature: Maintain a low and constant temperature throughout the reaction.
-
Reagent Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nitrating agent.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique (TLC, LC-MS) to avoid prolonged reaction times.
-
Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent.
Q3: What is the best method for purifying the final product?
A3: Silica gel flash column chromatography is a common and effective method for purifying pyrrolopyridine derivatives. The choice of solvent system (eluent) is crucial for good separation and should be determined by preliminary TLC analysis. For challenging separations of closely related impurities, preparative HPLC may be necessary. Recrystallization can also be an effective final purification step if a suitable solvent is found.
Experimental Workflow and Side Reactions
The following diagram illustrates the primary synthetic route to this compound and the potential side reactions that can lead to the formation of common byproducts.
Technical Support Center: Purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support guide for the purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale behind purification strategies, helping you overcome common challenges and achieve high purity for this critical heterocyclic building block.
Quick Reference & Physical Properties
Before initiating purification, understanding the key characteristics of your compound is paramount. While specific data for this exact molecule can vary based on synthesis and residual impurities, the structural motifs (nitro-7-azaindole lactam) suggest the following properties.
| Property | Expected Characteristic | Implication for Purification |
| Appearance | Likely a yellow to brown solid[1] | Color may indicate purity. Darker colors often suggest polymeric or degradation impurities. |
| Polarity | High | The combination of the lactam, nitro group, and heterocyclic core makes this a very polar molecule. This will necessitate polar mobile phases in chromatography and limit solubility in non-polar solvents. |
| Solubility | Poor in non-polar solvents (e.g., Hexanes). Moderate to good in polar aprotic solvents (e.g., DMF, DMSO, Acetone) and some polar protic solvents (e.g., Methanol, Ethanol). | Solvent selection is critical for both chromatography and recrystallization. |
| Stability | Potentially sensitive to acidic conditions.[2] | The 7-azaindole core can be sensitive to strong acids. The nitro group is generally stable but can be reduced. Standard silica gel can be acidic enough to cause streaking or degradation during chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?
The two most effective and commonly used methods for purifying this compound are Flash Column Chromatography and Recrystallization .
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Flash Column Chromatography is the preferred method for separating the target compound from impurities with different polarities, such as unreacted starting materials or less-polar side products. Given the high polarity of the target molecule, normal-phase chromatography on silica gel is standard.
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Recrystallization is an excellent technique for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is particularly effective at removing insoluble particulates and highly soluble impurities.
Q2: How should I choose between column chromatography and recrystallization?
The choice depends on the purity of your crude material and the nature of the impurities. The following workflow provides a general decision-making process.
Sources
"troubleshooting low yields in pyrrolo[2,3-b]pyridine synthesis"
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource provides a structured approach to troubleshooting low yields and other experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with pyrrolo[2,3-b]pyridine synthesis.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving very low yields. What are the most common culprits?
Low yields in palladium-catalyzed cross-coupling reactions for 7-azaindole synthesis are often traced back to a few key factors: catalyst deactivation, suboptimal ligand choice, inappropriate reaction conditions (temperature, solvent, base), or issues with the starting materials. The acidic N-H proton of the pyrrole can interfere with the catalytic cycle, making protection of this group often essential for success.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Careful selection of ligands that are bulky and electron-rich can often mitigate these issues.
Q2: I'm observing significant side product formation. What are the typical side reactions in 7-azaindole synthesis?
Common side reactions include reduction of the halide at the coupling position (dehalogenation), especially when using iodo- or bromo-substituted precursors.[1] In palladium-catalyzed aminations, for instance, reduction at C-4 has been observed as a side reaction.[1] During deprotection steps, particularly of SEM groups, the release of formaldehyde can lead to the formation of unexpected tricyclic byproducts.[1] Careful monitoring of the reaction and purification are crucial to isolate the desired product.
Q3: Is it always necessary to use a protecting group on the pyrrole nitrogen?
While not universally required for all synthetic routes, protection of the pyrrole nitrogen is frequently a critical step to achieve good yields, particularly in cross-coupling reactions. The unprotected N-H is acidic and can participate in side reactions, such as quenching organometallic reagents or interfering with the catalyst.[1] The choice of protecting group (e.g., SEM, Boc, sulfonyl) is also crucial, as its removal can present its own set of challenges.[1]
Q4: What are the best general purification strategies for pyrrolo[2,3-b]pyridines?
Purification of pyrrolo[2,3-b]pyridines typically involves silica gel column chromatography.[1][2] The choice of eluent system will depend on the polarity of the specific derivative. A common system is a gradient of ethyl acetate in n-hexane.[1] In some cases, crystallization can be an effective method to obtain highly pure material.[1] Due to the basicity of the pyridine ring, tailing on silica gel can sometimes be an issue; adding a small amount of a basic modifier like triethylamine to the eluent can help to improve peak shape.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
When your Suzuki-Miyaura or Buchwald-Hartwig reaction fails to proceed to completion, a systematic approach to identifying the root cause is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Detailed Causality and Solutions:
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Reagent Quality: Palladium-catalyzed reactions are notoriously sensitive to impurities. Ensure your starting materials, particularly the boronic acid/ester or amine, are of high purity. Solvents and bases must be rigorously dried, as water can hydrolyze reagents and deactivate the catalyst.[1]
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Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For Buchwald-Hartwig aminations on the 7-azaindole scaffold, ligands like RuPhos have proven effective.[1] If one catalyst/ligand system fails, screening others is a standard optimization step. The use of pre-catalysts can also improve reaction initiation and consistency.
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Reaction Conditions: Temperature can significantly impact reaction rates and catalyst stability. If a reaction is sluggish at a lower temperature, cautiously increasing it may improve conversion. The choice of base is also critical; for example, weaker bases like K₂CO₃ are often used in Suzuki couplings, while stronger bases like NaOtBu are common in Buchwald-Hartwig aminations.[1]
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N-H Protection: The acidic proton on the pyrrole ring can interfere with the catalytic cycle. If you are working with an unprotected 7-azaindole, low yields are a strong indicator that a protecting group is necessary. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice as it is stable to many reaction conditions but can be removed at the end of the synthesis.[1]
Comparative Table of Conditions for Buchwald-Hartwig Amination:
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ / RuPhos | NaOtBu | t-BuOH | 100 | 5 min | 68 | [1] |
| XPhos Pd G2 / XPhos | K₃PO₄ | t-BuOH | 100 | 30 min | Lower Conversion | [1] |
| RuPhos Pd G2 / RuPhos | K₃PO₄ | t-BuOH | 100 | 30 min | Lower Conversion | [1] |
Problem 2: Challenges with Protecting Group Removal (Deprotection)
The final deprotection step can often be a source of low yields due to side reactions or incomplete removal.
Troubleshooting Deprotection:
Caption: Decision tree for troubleshooting deprotection reactions.
Detailed Causality and Solutions:
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SEM Group Deprotection: The removal of a SEM group is often achieved with an acid like trifluoroacetic acid (TFA), followed by a basic workup.[1] However, this process releases formaldehyde, which can react with the electron-rich 7-azaindole core to form undesired byproducts, such as tricyclic eight-membered rings.[1]
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Mitigation Strategy: Performing the acidic step at a lower temperature may help to control the rate of side reactions. The use of a formaldehyde scavenger could also be explored. If these measures fail, screening other acidic conditions (e.g., BF₃·OEt₂) or considering a different protecting group for future syntheses may be necessary.[1]
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Other Protecting Groups: For other protecting groups, incomplete cleavage can be addressed by increasing the reaction time, temperature, or the amount of the deprotecting reagent. If degradation of the product is observed, milder conditions should be screened.
Problem 3: Inefficient Cyclization Reactions
For syntheses that rely on a cyclization step to form the pyrrole ring, such as the Fischer indole synthesis or condensation reactions, low yields can be due to several factors.
Key Considerations for Cyclization:
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Reaction Conditions: Cyclization reactions are often sensitive to the acid or base catalyst, solvent, and temperature. For example, a cyclo-condensation to form the pyrrolo[2,3-b]pyridine ring might require refluxing in acetic acid with a catalytic amount of a strong acid like HCl.[2]
-
Substrate Reactivity: The electronic nature of the substituents on the starting materials can significantly influence the rate and success of the cyclization. Electron-withdrawing groups may deactivate the system, requiring harsher conditions, while electron-donating groups might promote the reaction.
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Tautomerization and Isomerization: In some cases, undesired tautomers or isomers of the starting materials or intermediates can form, leading to a decrease in the yield of the desired product. Careful control of the reaction pH and temperature can sometimes minimize these issues.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for the synthesis of a 2-phenyl-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine.[1]
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Reagent Preparation: To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed 1:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.03 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 30 minutes, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Workup: Cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[1]
Protocol 2: SEM Group Deprotection
This protocol is a general procedure based on literature methods.[1][3]
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Acidic Cleavage: Dissolve the SEM-protected pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir at room temperature. Monitor the reaction by TLC/LC-MS.
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Basic Workup: Once the reaction is complete, carefully neutralize the mixture with an aqueous solution of a base such as NaHCO₃.
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Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or crystallization.
References
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Haugan, K. A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(9), 4743. [Link]
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Narayana, L., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1935-1941. [Link]
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]
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Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
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Singh, R. K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(5), 814. [Link]
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Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis and purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to help you improve both the yield and purity of your target compound.
Introduction: The Challenge of Synthesizing a Key Intermediate
This compound is a valuable intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The introduction of a nitro group onto the 7-azaindolin-2-one core, however, can be challenging. The pyrrolopyridinone system has a complex reactivity profile, and harsh nitration conditions can lead to a variety of side products, purification difficulties, and consequently, low yields. This guide will walk you through a systematic approach to overcoming these obstacles.
Part 1: Synthesis of the Starting Material: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
A reliable synthesis of the starting material is the foundation for achieving a high yield of the final product. One of the more established routes to 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one) is the reductive cyclization of a 2-nitropyridine derivative.[1]
Recommended Synthetic Route: Reductive Cyclization
This method involves the synthesis of a substituted 2-chloropyridine, followed by a palladium-catalyzed reductive cyclization.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Step 1: Synthesis of 2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridine
-
This intermediate can be prepared through various established methods, often starting from 2-chloro-3-methylpyridine.
Step 2: Reductive Cyclization
-
In a high-pressure reaction vessel, dissolve 2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridine in a mixture of acetic acid and acetic anhydride.
-
Add 10 mol% of Palladium on carbon (Pd/C, 10 wt. %).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a solid.
Part 2: Nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
The nitration of the 7-azaindolin-2-one core is a critical step where yield and purity can be significantly impacted. The reaction requires careful control of temperature and stoichiometry to minimize the formation of side products.
Key Considerations for Nitration
The nitration of 7-azaindole derivatives typically occurs at the 3-position.[2] However, the presence of the lactam ring in 1H-pyrrolo[2,3-b]pyridin-2(3H)-one can influence the regioselectivity. The use of a strong nitrating agent like a mixture of nitric acid and sulfuric acid is common for deactivating heterocyclic systems.[3]
Experimental Protocol: Synthesis of this compound
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.
-
In the dropping funnel, prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Dry the crude product under vacuum to obtain this compound.
Part 3: Troubleshooting Guide (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound.
Low or No Yield
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Ensure the nitration is carried out at a consistently low temperature (0-5 °C) to prevent side reactions and product degradation.[4]
-
Purity of Reagents and Solvents: Impurities in the starting material, acids, or solvents can lead to the formation of byproducts and consume reagents. Always use high-purity reagents and anhydrous solvents where necessary.[4]
-
Inefficient Mixing: Ensure vigorous stirring throughout the reaction, especially during the dropwise addition of the nitrating mixture, to maintain homogeneity and prevent localized overheating.
-
Product Decomposition: The nitro-lactam product may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to degradation.
Q2: I am not observing any product formation. What should I check first?
A2:
-
Nitrating Agent Potency: Ensure that the nitric acid and sulfuric acid are of appropriate concentration and have not degraded. Fuming nitric acid is particularly susceptible to decomposition.
-
Starting Material Reactivity: The 7-azaindolin-2-one ring is relatively electron-deficient, making electrophilic substitution challenging. Harsher conditions (e.g., slightly elevated temperature after initial addition, or a stronger nitrating agent) might be necessary, but proceed with caution as this can also increase side product formation.
Purity Issues and Side Reactions
Q3: My crude product is a dark, discolored solid. What is the cause?
A3: A dark discoloration often indicates the formation of oxidation byproducts or polymeric materials.[5] This can be caused by:
-
Excessively High Reaction Temperatures: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.[5]
-
Harsh Nitrating Agent: Using an overly aggressive nitrating agent or a large excess can lead to unwanted oxidation of the starting material or product.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4:
-
Over-nitration: Dinitro- or trinitro- products can form if the reaction conditions are too harsh or if an excess of the nitrating agent is used. To favor mono-nitration, carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature.[5]
-
Positional Isomers: While nitration is expected at the 5-position, other isomers (e.g., 3-nitro, 4-nitro, or 6-nitro) may form. The regioselectivity can be influenced by the specific reaction conditions.
-
Ring Opening/Degradation: The lactam ring might be susceptible to hydrolysis or other degradation pathways under strongly acidic conditions, especially if the temperature is not well-controlled.[6]
Part 4: Purification Protocols
The high polarity of the nitro and lactam functional groups can make purification challenging. Here are detailed protocols for recrystallization and column chromatography.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying the final product on a larger scale.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof) to find a suitable system where the product is soluble in the hot solvent but sparingly soluble in the cold solvent.[7][8] A mixture of a polar solvent like ethanol or acetone with water is often a good starting point for polar compounds.[8][9]
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. |
| Acetone/Water | Effective for many polar organic molecules.[9] |
| Ethyl Acetate/Hexanes | A common choice for compounds with intermediate polarity.[9] |
Protocol 2: Column Chromatography
For small-scale purification or for separating isomers with similar polarities, column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4. Start with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Potential Issue | Chromatographic Solution |
| Product is very polar and does not move from the baseline | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). |
| Poor separation of isomers | Use a less polar solvent system and run the column more slowly. A gradient elution may be necessary. |
| Product streaks on the TLC plate | Add a small amount of acetic acid or triethylamine to the mobile phase to improve peak shape, depending on the acidic or basic nature of the impurities. |
Part 5: Visualizations
Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 19, 2026, from [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved January 19, 2026, from [Link]
-
Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 19, 2026, from [Link]
-
Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. (n.d.). ScholarWorks @ UTRGV. Retrieved January 19, 2026, from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. Retrieved January 19, 2026, from [Link]
-
Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Direct nitration of five membered heterocycles. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The unusual mechanism of nitration using ¹⁵N-labeled compounds. The... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Process for the purification of nitro aliphatic compounds. (n.d.). Google Patents.
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
-
1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
- 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
-
Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Struggling with the purification of a nitroaldol product. (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
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- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. reddit.com [reddit.com]
"side reaction pathways in the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one"
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to help you navigate the challenges associated with the regioselective nitration of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 7-azaindolin-2-one) scaffold.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most direct and common method is the electrophilic nitration of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one starting material. This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid, to generate the reactive electrophile, the nitronium ion (NO₂⁺).[1]
Q2: Why is regioselectivity a major challenge in this synthesis?
Controlling the position of nitration on the 7-azaindolin-2-one core is complex due to the molecule's electronic properties. The scaffold consists of two fused rings: an electron-rich pyrrole ring and a relatively electron-deficient pyridine ring. Several factors influence where the nitro group will add:
-
Activating/Deactivating Groups: The lactam (amide) functionality in the pyrrole ring and the nitrogen atom in the pyridine ring are both electron-withdrawing, deactivating the entire system towards electrophilic attack.
-
Competing Positions: Electrophilic substitution can potentially occur on the pyrrole ring (C3) or the pyridine ring (C4, C5, C6). While the pyrrole ring is generally more susceptible to electrophilic attack, the strong deactivation by the adjacent carbonyl group diminishes its reactivity. This makes substitution on the pyridine ring a competitive process. Position C5 is often favored as it is para to the activating pyrrole nitrogen and meta to the deactivating pyridine nitrogen.
Q3: What are the most common side products I should expect?
The primary side products are other positional isomers and over-nitrated species. Based on the electrophilic substitution patterns of related heterocyclic systems like indoles, you can anticipate the formation of:
-
Positional Isomers: 4-Nitro and 6-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the most probable isomeric impurities. The exact ratio of these isomers to the desired 5-nitro product is highly dependent on reaction conditions.[2][3]
-
Dinitro Compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitration can occur, leading to dinitro-pyrrolo[2,3-b]pyridin-2(3H)-one byproducts.[4]
-
Polymerization/Degradation Products: The pyrrole core is sensitive to strong acidic conditions and can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble tars and a significant reduction in yield.[2]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction yielded a mixture of nitro-isomers with poor selectivity for the desired 5-nitro product.
Likely Cause: This is a classic regioselectivity problem. The reaction conditions are likely not optimized to sufficiently differentiate between the electronic characters of the C4, C5, and C6 positions on the pyridine ring. Factors like temperature, the nature of the nitrating agent, and acid concentration play a crucial role.
Solutions:
-
Temperature Control (Critical): Maintain a low temperature (e.g., 0 to 5 °C) throughout the addition of the starting material and the course of the reaction. Lower temperatures increase the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy, which often leads to the thermodynamically more stable product.
-
Choice of Nitrating Agent: Instead of a mixture of nitric and sulfuric acid ("mixed acid"), consider using potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid. This provides a more controlled, in-situ generation of the nitronium ion, which can lead to improved regioselectivity.
-
Controlled Addition: Add the 7-azaindolin-2-one starting material slowly and portion-wise to the cold nitrating mixture. This maintains a low concentration of the substrate and helps to control the reaction exotherm, preventing temperature spikes that can reduce selectivity.
Problem 2: I am observing a significant amount of a dinitrated byproduct in my crude product analysis (e.g., LC-MS).
Likely Cause: The reaction is over-nitrating the product. This occurs when the reaction conditions are too forcing, causing the mononitrated product (which is even more electron-deficient) to undergo a second, albeit slower, nitration.
Solutions:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid using a large excess, which dramatically increases the likelihood of dinitration.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice. Extended reaction times provide more opportunity for the slower, second nitration to occur. Milder nitrating agents can also provide better control over the reaction.[4]
-
Lower Temperature: As with improving regioselectivity, maintaining a low temperature will disfavor the second nitration, which has a higher activation energy than the first.
Problem 3: The reaction mixture turned dark brown/black, and I isolated a low yield of an intractable tar.
Likely Cause: This indicates significant degradation of the starting material, most likely through acid-catalyzed polymerization of the pyrrole ring.[2] The 7-azaindole core, like indole, is sensitive to strongly acidic and oxidative environments.
Solutions:
-
Pre-dissolution Technique: Avoid adding the solid starting material directly to the highly concentrated acid mixture if possible. A common technique is to first dissolve the starting material in a portion of concentrated sulfuric acid at a low temperature before adding it to the nitrating mixture. This ensures it is fully protonated and dissolved, preventing localized "hot spots" that can initiate polymerization.
-
Purity of Reagents: Ensure that the nitric acid or potassium nitrate used is of high purity and free from nitrous acid (HNO₂) impurities, which can initiate side reactions.
-
Alternative Milder Methods: If polymerization remains a persistent issue, consider exploring milder, non-acidic nitrating agents. Reagents like acetyl nitrate (generated in-situ from nitric acid and acetic anhydride) or benzyltriphenylphosphonium nitrate can sometimes be effective for sensitive substrates, though reaction conditions would need to be re-developed.[2][5]
Section 3: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic pathway to this compound and the competing side reactions that lead to common impurities.
Caption: Main and side reaction pathways in the nitration of 7-azaindolin-2-one.
Table 1: Effect of Reaction Conditions on Product Distribution
This table summarizes how adjusting key parameters can influence the outcome of the reaction, based on established principles of electrophilic nitration.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome of Optimization |
| Nitrating Agent | 90% HNO₃ in conc. H₂SO₄ | 1.05 eq. KNO₃ in conc. H₂SO₄ | More controlled release of NO₂⁺, reducing side reactions. |
| Temperature | Room Temperature (~25 °C) | 0 - 5 °C | Significantly improves selectivity for the 5-nitro isomer. |
| Reaction Time | > 2 hours | ~30-60 min (monitored by TLC/LCMS) | Minimizes the formation of dinitro byproducts. |
| Expected Yield | Low to Moderate | Good to High | Reduced degradation and side product formation improves yield. |
| Purity Profile | Mixture of 4, 5, 6-isomers + dinitro | Predominantly the 5-nitro isomer | Cleaner reaction profile simplifies purification.[6] |
Section 4: Recommended Experimental Protocol
Protocol 1: Regioselective Mononitration using KNO₃ in Concentrated H₂SO₄
Disclaimer: This protocol is a guideline. All reactions should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.
-
Preparation:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (e.g., 10 mL per gram of starting material).
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly and portion-wise, add potassium nitrate (KNO₃, 1.05 equivalents) to the cold sulfuric acid. Stir until all the solid has dissolved. Maintain the temperature below 5 °C.
-
-
Reaction:
-
In a separate beaker, dissolve the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equivalent) in a small amount of cold, concentrated sulfuric acid.
-
Using a dropping funnel, add the solution of the starting material dropwise to the cold nitrating mixture over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 30-60 minutes.
-
-
Monitoring:
-
Monitor the reaction progress by carefully taking a small aliquot, quenching it in ice/water, neutralizing with sodium bicarbonate, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate (the crude product) should form. Allow the ice to melt completely.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Wash the cake with a small amount of cold ethanol or diethyl ether to aid in drying.
-
Dry the crude solid under vacuum.
-
-
Purification:
-
The crude product is often a mixture of isomers. Purification can be achieved by column chromatography on silica gel, typically using a gradient elution system such as dichloromethane/methanol or ethyl acetate/hexane.[6] Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be effective if the desired isomer is significantly less soluble than the impurities.
-
References
-
Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of 5‐nitro‐ and 5‐unsubstituted pyrrolo[1,2‐b]pyridazines. ResearchGate. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). A fast and mild method for nitration of aromatic rings. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"managing reaction exotherms in the nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one"
Technical Support Center: Nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Topic: Managing Reaction Exotherms in the Nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a scaffold of significant interest in medicinal chemistry.[1][2][3][4] The nitration of this electron-rich heterocyclic system is a powerful transformation for introducing a versatile nitro group, which can serve as a precursor to amines or other functional moieties.[5][6] However, nitration reactions are notoriously exothermic and, if not properly controlled, can pose significant safety hazards, including thermal runaway events.[7][8]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and efficient execution of this critical synthetic step. Our approach is grounded in the core principles of chemical process safety: ensuring that the rate of heat removal always exceeds the rate of heat generation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Q1: My reaction temperature is rising rapidly and uncontrollably. What is happening, and what should I do immediately?
A1: You are likely experiencing the onset of a thermal runaway reaction. This is a critical safety event where the reaction's heat generation surpasses the cooling system's capacity, leading to an accelerating, uncontrolled temperature and pressure increase.[7][9]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. If using an ice bath, add more ice and salt to lower the temperature further.
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, prepare for an emergency quench. This involves cautiously and slowly transferring the reaction mixture into a large, vigorously stirred vessel containing a substantial volume of crushed ice or an ice/water slurry.[9][10] Caution: The dilution of strong acids is itself highly exothermic; this is a last-resort measure to be performed with extreme care and appropriate personal protective equipment (PPE) behind a blast shield.[9]
Q2: What are the primary causes of a thermal runaway during this nitration, and how can I prevent it?
A2: Thermal runaway is typically caused by an imbalance in the heat generation versus heat removal rate. The primary culprits are:
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than the cooling system can dissipate it.[10]
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction or not at a low enough temperature.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway that propagates through the mixture.[10]
-
Accumulation of Unreacted Reagents: If the reaction is performed at too low a temperature, the nitrating agent may accumulate without reacting. A subsequent, minor temperature increase can then trigger a sudden, delayed, and highly exothermic reaction.
Preventative Measures:
-
Slow, Controlled Addition: Use an addition funnel to add the nitrating agent dropwise, carefully monitoring the internal temperature.
-
Robust Cooling: Use a cooling bath with a large thermal mass (e.g., a large ice/water or ice/salt bath) and ensure the reaction flask is adequately submerged.
-
Vigorous Stirring: Employ an overhead stirrer for larger volumes or a properly sized magnetic stir bar to ensure the mixture is homogeneous and heat is evenly distributed.
-
Correct Reagent Stoichiometry: Using excessively concentrated acids or an improper ratio of nitric to sulfuric acid can dangerously increase the reaction's exothermicity.[10]
Q3: I obtained a low yield of my desired product. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low, preventing the reaction from reaching completion. You can monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Substrate Degradation: The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is sensitive to highly acidic and oxidative conditions. "Hot spots" from poor mixing or excessive temperatures can lead to charring and decomposition.
-
Over-Nitration: If the reaction temperature is too high or an excess of nitrating agent is used, dinitration or other side reactions can occur, consuming your starting material and desired product.
-
Improper Work-up: The quenching and extraction process must be performed carefully to avoid product loss or degradation. Ensure the pH is properly adjusted during neutralization and that the correct solvent is used for extraction.
Q4: Are there safer alternatives to the traditional nitric acid/sulfuric acid "mixed acid" system for this sensitive substrate?
A4: Yes. Given the reactivity of many heterocyclic compounds, milder nitrating agents can provide better control and selectivity.[11] Consider exploring:
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is often used for nitrating sensitive substrates. However, it must be prepared and used at low temperatures as it can be explosive.[11][12]
-
Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) are powerful electrophiles that can sometimes be used under less acidic conditions.
-
Continuous Flow Nitration: This is a modern and inherently safer approach. Reactants are pumped through a small-volume reactor where they mix and react. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway and allowing for precise temperature control.[5][12][13]
Visualizing the Process and Chemistry
Reaction Mechanism
The nitration of the pyrrolopyridine ring proceeds via a standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[14]
Caption: Electrophilic nitration mechanism.
Experimental Workflow for Exotherm Management
This workflow diagram illustrates the critical decision points for maintaining temperature control during a batch nitration process.
Caption: Workflow for controlled batch nitration.
Reference Protocol: Controlled Mononitration
Disclaimer: This protocol is a guideline. All procedures should be subjected to a thorough risk assessment by the executing researcher and performed with appropriate engineering controls (fume hood, blast shield) and PPE.[7][15]
Preparation of the Nitrating Mixture
-
In a separate flask cooled in an ice/salt bath, slowly add concentrated sulfuric acid (H₂SO₄, 1.2 equivalents) to fuming nitric acid (HNO₃, 1.1 equivalents) with gentle stirring.
-
Maintain the temperature of this mixture below 10°C during preparation. Once prepared, keep the nitrating mixture in the cooling bath.
Reaction Setup
-
Charge a three-necked round-bottom flask, equipped with an overhead stirrer, a digital thermometer probing the reaction mixture, and a pressure-equalizing dropping funnel, with 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equivalent).
-
Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to the target reaction temperature (e.g., -5°C to 0°C) using an appropriate cooling bath (ice/salt or dry ice/acetone).
Nitration
-
Transfer the pre-chilled nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the vigorously stirred solution of the substrate over a period of 1-2 hours.
-
CRITICAL: Meticulously monitor the internal temperature. The rate of addition must be adjusted to ensure the temperature does not rise more than 2-3°C above the set point.[10]
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 30-60 minutes, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC).
Work-up and Quenching
-
Fill a large beaker with a substantial amount of crushed ice and water (at least 10x the volume of the reaction mixture) and place it in a secondary container.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.[10] This should be done in a slow stream to manage the exotherm from the acid dilution.
-
The precipitated solid can be collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a cold, dilute sodium bicarbonate solution before a final wash with water.
-
Dry the product under vacuum.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Substrate Concentration | 0.2 - 0.5 M in H₂SO₄ | Balances reaction rate with the ability to manage the exotherm. Higher dilution provides a larger heat sink. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard, potent nitrating system for many aromatic compounds.[6] |
| Equivalents of HNO₃ | 1.05 - 1.2 eq. | A slight excess drives the reaction to completion while minimizing over-nitration risk. |
| Reaction Temperature | -5°C to 5°C | Lower temperatures slow the reaction rate, making the exotherm easier to control.[10] |
| Addition Time | 60 - 120 minutes | Slow addition is the primary method of controlling the rate of heat generation.[10] |
| Stirring Speed | >300 RPM (overhead) | Ensures thermal and reactant homogeneity, preventing dangerous localized hot spots.[10] |
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Nitration reaction safety. (2024, June 6). YouTube.
- NITR
- Nitric Acid Safety. (n.d.). University of Washington.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
- Chemistry, Process Design, and Safety for the Nitr
- Zhang, Y., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.
- Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry.
- Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
- Abdel-Aziz, A. A.-M., et al. (2012).
- Assessment of on-line nitration reactions as a means of determining nitrate by reverse flow injection with reductive amperometric detection at a glassy carbon electrode. (1995). Analyst.
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
- Halbes, U., & Metz, P. (2005). Direct nitration of five membered heterocycles. ARKIVOC.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- Fluorescence quenching studies of nitrated polycyclic arom
- Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. (2024). ChemRxiv.
- Zhang, M., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
- Desai, B., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Gáspár, A., & Tlosto, I. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters.
- Gütz, C., et al. (2021). Electrochemical Nitration with Nitrite. Gutenberg Open Science.
- Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry.
- Nitr
- Drmota, J., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Nitration of Pyrrolo[1,2- a ]pyrazines. (n.d.).
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- 1h-pyrrolo[2,3-b]pyridines. (2006).
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- Wang, F., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society.
- Nitration of Substituted Aromatic Rings and R
- Nitration, Methods and Mechanisms. (n.d.).
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (n.d.).
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- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The inherent polarity of the nitro-azaindole lactam core presents unique challenges in purification, which this guide aims to address systematically.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My compound streaks badly on a silica gel TLC plate and column, leading to poor separation and low yield.
-
Question: Why is my this compound streaking on silica gel, and how can I fix it?
-
Answer: Streaking of basic compounds like your pyrrolopyridine derivative on silica gel is a common issue. It arises from strong interactions between the basic nitrogen on the pyridine ring and the acidic silanol groups on the silica surface. This leads to poor peak shape in column chromatography and inaccurate Rf values on TLC plates.[1][2]
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your eluent.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used to prepare a mobile phase, for instance, by adding 1-10% of this stock solution to dichloromethane.[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[1][4]
-
Deactivated Silica: You can use commercially available end-capped silica gel or deactivate it yourself by washing the column with a solvent mixture containing a small percentage of triethylamine before loading your sample.[1]
-
Amino- or Cyano-Bonded Silica: These stationary phases are less acidic and can provide better peak shapes for basic analytes.[1]
-
-
Issue 2: My compound is highly polar and either doesn't move from the baseline in normal-phase chromatography or elutes with the solvent front in reversed-phase chromatography.
-
Question: How can I effectively purify my highly polar this compound?
-
Answer: The combination of the nitro group and the lactam functionality makes this molecule quite polar. If standard normal-phase or reversed-phase chromatography fails, more specialized techniques are required.
Solutions:
-
Aggressive Normal-Phase Systems: For normal-phase chromatography, you may need a highly polar mobile phase. A gradient elution with a solvent system like dichloromethane/methanol with a basic modifier is a good starting point. For extremely polar compounds, a system containing 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent and a small amount of water. In HILIC, water acts as the strong eluting solvent.[1]
-
Ion-Pair Chromatography: For reversed-phase applications, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your compound, increasing its retention on a C18 column. Be aware that these reagents can be difficult to remove from the column.[1]
-
Issue 3: After purification, I still see persistent impurities in my NMR or LC-MS analysis.
-
Question: What are the likely sources of persistent impurities, and how can I remove them?
-
Answer: Persistent impurities can be due to several factors, including co-eluting compounds with similar polarity, unreacted starting materials, or side products from the synthesis.
Potential Impurities and Removal Strategies:
-
Isomeric Nitro Compounds: The nitration of 7-azaindole derivatives can sometimes lead to the formation of other nitro isomers.[5][6] These isomers can have very similar polarities. A multi-step purification approach, such as recrystallization followed by chromatography using a high-resolution stationary phase, may be necessary.
-
Unreacted Starting Materials: Ensure your reaction has gone to completion using TLC or LC-MS analysis before work-up.
-
Side Products: The synthesis of pyrrolopyridinones can involve several steps, each with the potential for side reactions.[7] A thorough understanding of the reaction mechanism can help predict potential impurities.
Advanced Purification Strategies:
-
Recrystallization: If your compound is crystalline, recrystallization is a powerful purification technique. Experiment with a range of solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide the necessary resolution.
-
Issue 4: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: What should I do when my compound fails to crystallize and forms an oil?
-
Answer: "Oiling out" occurs when the compound is supersaturated or cools too quickly, or when impurities are present that inhibit crystallization.[2]
Troubleshooting Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[2]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[2]
-
Co-solvent System: Use a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Charcoal Treatment: If colored impurities are present, they may be inhibiting crystallization. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter it hot before allowing it to cool.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of nitro-azaindole derivatives can include:
-
Positional isomers: Nitration of the 7-azaindole ring system can potentially yield other nitro isomers.[5][6]
-
Unreacted starting materials: Incomplete reactions can leave starting materials in your crude product.
-
Side-products from multi-step synthesis: The construction of the pyrrolopyridinone ring can generate various side-products.[7]
-
Products of over-nitration or degradation: Harsh nitrating conditions can sometimes lead to the formation of dinitro compounds or degradation of the starting material.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.
-
Start with a moderately polar system: A mixture of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
-
Assess the Rf value: Aim for an Rf value of 0.2-0.3 for your desired compound on the TLC plate for good separation on a column.
-
Add a basic modifier: As discussed in the troubleshooting section, add a small amount of triethylamine (0.1-1%) to your chosen solvent system to prevent streaking.[1][2]
-
Consider a gradient: If you have multiple components with a wide range of polarities, a gradient elution from a less polar to a more polar solvent system will be more effective.
Q3: Can I use preparative TLC for purification?
A3: Yes, preparative TLC is a viable option for purifying small quantities (typically up to 100 mg) of your compound. It is particularly useful for quickly obtaining a small amount of pure material for analytical purposes.
Q4: Is this compound stable on silica gel?
A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel and may degrade on the column.[3] To test for stability, spot your compound on a silica gel TLC plate, let it sit for 30-60 minutes, and then develop the plate. If you observe any new spots, your compound is likely degrading. In this case, using a deactivated stationary phase like neutral alumina is recommended.[1][3]
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Equilibration: Equilibrate the packed column by running several column volumes of your starting mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine) through it.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin eluting with your mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Co-solvent System
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include methanol/water, ethanol/hexanes, or ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visualizations
Purification Strategy Decision Tree
Caption: A decision tree for selecting a purification strategy.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐nitro‐ and 5‐unsubstituted pyrrolo[1,2‐b]pyridazines 5–6.... Retrieved from [Link]
-
Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
- Google Patents. (n.d.). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report 5. Retrieved from [Link]
-
Chemical Science Review and Letters. (n.d.). 5-(1-Pyrrolyl)-thieno[2,3-d]pyrimidine as Building Block in Heterocyclic Synthesis. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
YouTube. (2022, February 13). Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 513. Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A distortion of the aromatic character of 7-azaindole in solid-state after its N7 protonation: Linear polarized IR-spectroscopy of embedded chemicals in nematic host. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one under reaction conditions"
Welcome to the comprehensive technical support guide for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 5-nitro-7-azaindolin-2-one). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this nitroaromatic heterocyclic compound. Here, we address common stability challenges encountered during synthetic reactions and provide evidence-based troubleshooting strategies.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. However, the presence of the electron-withdrawing nitro group on the pyrrolopyridine core introduces specific stability concerns that can impact reaction outcomes, yield, and purity. This guide provides in-depth insights into the molecule's reactivity and practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for this compound?
A1: The principal sources of instability stem from the nitro group and the lactam functionality within the pyrrolopyridinone ring system. The nitro group is highly electron-withdrawing, which can activate the aromatic system to nucleophilic attack and render the compound sensitive to reducing agents. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: Both strongly acidic and strongly basic conditions can promote the degradation of this compound. Strong acids can lead to hydrolysis of the lactam, while strong bases can deprotonate the pyrrole nitrogen, potentially leading to undesired side reactions or decomposition. It is crucial to maintain a pH as close to neutral as possible during reactions and work-up, unless specific acidic or basic catalysis is required, in which case reaction times and temperatures should be carefully optimized.
Q3: Is this compound sensitive to light or temperature?
A3: Nitroaromatic compounds can be sensitive to UV light, which may induce photochemical reactions. While specific data for this compound is limited, it is best practice to store it in amber vials and protect reactions from direct light. Elevated temperatures can accelerate decomposition, particularly in the presence of reactive reagents or under non-optimal pH conditions. Many reactions involving nitro-heterocycles are performed at controlled, often low, temperatures to minimize side product formation.[1]
Q4: What are the common degradation pathways observed?
A4: The most common degradation pathways include:
-
Reduction of the nitro group: In the presence of reducing agents (e.g., certain metals, hydrazine), the nitro group can be reduced to an amino group.[1] This is a fundamental conversion in the synthesis of many active pharmaceutical ingredients.[1]
-
Lactam hydrolysis: Cleavage of the amide bond in the five-membered ring can occur under harsh pH conditions.
-
Nucleophilic aromatic substitution (SNAAr): The electron-deficient aromatic ring is susceptible to attack by strong nucleophiles, potentially leading to displacement of the nitro group or substitution at other positions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios.
Issue 1: Low Yield or No Product Formation in Reactions Involving Nucleophiles
Symptoms:
-
TLC or LC-MS analysis shows the consumption of starting material but no formation of the desired product.
-
A complex mixture of unidentified byproducts is observed.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Side Reactions with the Nitro Group | The highly electrophilic nature of the nitroaromatic ring can lead to undesired reactions with nucleophiles, competing with the intended reaction pathway. | 1. Lower the reaction temperature: This can help to favor the desired kinetic product over undesired side reactions. 2. Use a less nucleophilic reagent or a protecting group strategy: If possible, modify the nucleophile to be less reactive or temporarily protect other reactive sites on the molecule. 3. Change the solvent: Solvents can influence the reactivity of nucleophiles. Consider less polar aprotic solvents to temper nucleophilicity. |
| Degradation under Basic Conditions | If the nucleophile is used with a strong base, deprotonation of the pyrrole nitrogen or the lactam can lead to ring-opening or other rearrangements. | 1. Use a weaker base: If a base is necessary, screen weaker organic or inorganic bases (e.g., K₂CO₃, DIPEA). 2. Control stoichiometry: Use the minimum effective amount of base. 3. Shorten reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 2: Unintended Reduction of the Nitro Group
Symptoms:
-
The isolated product has a mass corresponding to the amino derivative instead of the nitro compound.
-
A change in color of the reaction mixture is observed, often from yellow/orange to a lighter or different hue.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Reductive Reagents or Metals | Many common reagents and catalysts (e.g., Pd/C, Fe, Zn, hydrazine) can readily reduce nitro groups.[1] Trace metal impurities can also catalyze this reduction. | 1. Scrutinize all reagents for reductive potential: Ensure that no unintended reducing agents are present. 2. Use metal-free reaction conditions where possible: If a metal catalyst is required for another transformation, consider alternative catalysts that are less likely to reduce the nitro group. 3. Purify reagents and solvents: Remove any trace metal impurities that could be catalyzing the reduction. |
| Hydrogenation Conditions | If performing a reaction under a hydrogen atmosphere (e.g., deprotection), the nitro group is highly susceptible to reduction. | 1. Choose orthogonal protecting groups: Select protecting groups that can be removed under non-reductive conditions (e.g., acid-labile or fluoride-labile groups). 2. Employ chemoselective reducing agents: If a reduction is desired elsewhere in the molecule, use a reagent that will not affect the nitro group under the chosen conditions. |
Issue 3: Poor Solubility and Handling
Symptoms:
-
The compound does not fully dissolve in the desired reaction solvent.
-
Difficulty in purification due to insolubility.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Planar and Polar Nature of the Molecule | The flat, rigid structure and the presence of polar functional groups can lead to strong intermolecular interactions and low solubility in many common organic solvents. | 1. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMAc, NMP, or DMSO. 2. Use of co-solvents: A mixture of solvents can sometimes disrupt crystal lattice energy and improve solubility. 3. Gentle heating: Applying heat can increase solubility, but this must be balanced with the thermal stability of the compound. |
Experimental Protocols
Protocol 1: General Handling and Storage
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial at room temperature in a desiccator.[2]
-
Inert Atmosphere: For long-term storage or for highly sensitive reactions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Handling: When weighing and transferring the compound, avoid exposure to direct, strong light. Use standard personal protective equipment (gloves, safety glasses, lab coat) as nitroaromatic compounds can be toxic.[3]
Protocol 2: Monitoring Reaction Stability via HPLC
A general HPLC method to monitor the stability of the title compound during a reaction:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting material and expected product have significant absorbance (e.g., 254 nm and 320 nm).
-
Procedure: At regular intervals, withdraw a small aliquot of the reaction mixture, quench it appropriately (e.g., with a buffer or by diluting in a non-reactive solvent), and inject it into the HPLC to monitor the consumption of starting material and the formation of products and byproducts.
Visualizing Stability Concepts
Degradation Pathway Overview
The following diagram illustrates the primary vulnerabilities of the this compound core structure.
Caption: Decision tree for addressing low-yield reactions.
References
-
Espinosa-Asuar, K., et al. (2021). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 87(19), e00776-21. [Link]
-
Reddy, G. N., et al. (2021). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 8(3), 614-621. [Link]
Sources
"alternative reagents to improve 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one synthesis"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) for researchers engaged in the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource to address common challenges and explore alternative reagents to improve your synthetic outcomes.
Introduction
This compound, also known as 5-nitro-7-azaindolin-2-one, is a key building block in medicinal chemistry. The introduction of a nitro group into the 7-azaindole scaffold can be challenging due to the electron-deficient nature of the pyridine ring. This guide will explore both traditional and modern approaches to this synthesis, with a focus on improving yields, regioselectivity, and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one ring system often problematic?
The direct nitration of the 7-azaindole core, and by extension its 2-oxo derivative, presents a significant synthetic hurdle. The pyridine portion of the bicyclic system is electron-deficient, which deactivates it towards electrophilic aromatic substitution, including nitration. Consequently, forcing conditions, such as the use of strong acid mixtures like nitric acid and sulfuric acid, are often required. These harsh conditions can lead to a number of undesirable outcomes:
-
Low Yields: The substrate may be sensitive to strong acids, leading to degradation and polymerization, which significantly reduces the yield of the desired product.
-
Poor Regioselectivity: While the 5-position is often the target, nitration can also occur at other positions, leading to a mixture of isomers that are difficult to separate.
-
Side Reactions: The lactam functionality in the 2-oxo derivative adds another layer of complexity, as it can be susceptible to hydrolysis or other side reactions under strongly acidic conditions.
Q2: What are the conventional reagents used for the nitration of 7-azaindole derivatives, and what are their major drawbacks?
The most commonly employed method for nitrating 7-azaindole and its derivatives is the use of a mixture of fuming nitric acid and concentrated sulfuric acid. This combination generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile capable of nitrating the deactivated pyridine ring.
However, this classical approach has several significant drawbacks:
-
Harsh Reaction Conditions: The use of fuming nitric and concentrated sulfuric acid constitutes a highly corrosive and hazardous mixture, requiring special handling precautions.
-
Safety Concerns: These reactions can be highly exothermic and require careful temperature control to prevent runaway reactions.
-
Substrate Degradation: As mentioned previously, many complex organic molecules, especially those with sensitive functional groups like lactams, are not stable under such strongly acidic and oxidizing conditions.
A documented approach for the synthesis of the related 5-nitro-7-azaindole involves the nitration of 7-azaindoline with fuming nitric acid and concentrated sulfuric acid at low temperatures, followed by oxidation. While effective for the indole core, the lactam in your target molecule may not tolerate these conditions.
Q3: Are there milder, alternative nitrating reagents that could improve the synthesis of this compound?
Yes, several milder nitrating agents have been developed and could offer significant advantages for the synthesis of your target compound. These reagents often operate under less acidic or even neutral conditions, which can help to preserve the integrity of the 7-azaindolin-2-one core and improve yields and selectivity.
| Reagent | Description | Potential Advantages |
| tert-Butyl Nitrite (TBN) | An organic nitrite that can serve as a source of the nitro group under radical or metal-catalyzed conditions. | Milder reaction conditions, often compatible with a wider range of functional groups. Can offer different regioselectivity compared to electrophilic nitration.[1][2][3][4] |
| N-Nitrosuccinimide (NNS) | A bench-stable solid that can act as a nitrating agent, often in photoredox catalysis. | Mild, non-acidic conditions. Can provide high chemoselectivity and avoid over-nitration.[5][6][7] |
| N-Nitrosaccharin | A stable, crystalline solid that has been used for the nitration of arenes and heteroarenes. | Can be more reactive than NNS and may not require photoredox catalysis in all cases. |
| Acetyl Nitrate | Prepared in situ from nitric acid and acetic anhydride, it is a milder nitrating agent than the HNO₃/H₂SO₄ mixture. | Less acidic than mixed acids, which can reduce substrate degradation. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A stable salt that is a direct source of the nitronium ion. | Can be used in organic solvents under non-aqueous conditions, which may be beneficial for substrates sensitive to strong aqueous acids. |
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Yield of the Desired 5-Nitro Product
| Potential Cause | Troubleshooting Strategy |
| Substrate Decomposition: The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one starting material is degrading under the harsh nitrating conditions (e.g., HNO₃/H₂SO₄). | Solution: Switch to a milder nitrating agent. Explore the use of tert-butyl nitrite with a suitable catalyst or initiator. Alternatively, consider photoredox-mediated nitration with N-nitrosuccinimide.[1][2][3][4][5][6][7] |
| Incomplete Reaction: The nitrating agent is not sufficiently reactive to overcome the deactivation of the pyridine ring. | Solution: If using a milder reagent, you may need to optimize the reaction conditions. For TBN, this could involve screening different radical initiators or transition metal catalysts. For photoredox catalysis, adjusting the light source, photocatalyst, and solvent may be necessary. |
| Starting Material Purity: Impurities in the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one can interfere with the reaction. | Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary. |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Potential Cause | Troubleshooting Strategy |
| Multiple Reactive Sites: The nitrating agent is reacting at positions other than the desired C5 position. | Solution: The regioselectivity of nitration can be highly dependent on the reaction conditions. For indole-like systems, nitration at C3 is common under non-acidic conditions, while C5 and C6 are often favored in strong acid.[8] To enhance C5 selectivity, consider the use of a protecting group on the pyrrole nitrogen. An acetyl or a bulky silyl group can sterically hinder the C6 position and electronically favor substitution at C5. |
| Kinetic vs. Thermodynamic Control: The reaction may be producing a mixture of kinetically and thermodynamically favored products. | Solution: Varying the reaction temperature and time can influence the product distribution. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. |
Problem 3: Difficulty in Synthesizing the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Starting Material
| Potential Cause | Troubleshooting Strategy |
| Low Yield in Cyclization Step: The intramolecular cyclization to form the lactam ring is inefficient. | Solution: The synthesis of the 7-azaindolin-2-one core often involves the cyclization of a substituted 2-aminopyridine derivative. Ensure that the precursor is correctly functionalized. The choice of base and solvent for the cyclization is critical. Strong, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) are often used. |
| Side Reactions During Precursor Synthesis: The synthesis of the acyclic precursor is plagued by side reactions. | Solution: Protecting groups may be necessary to mask reactive functionalities during the synthesis of the precursor. For example, the amino group of the pyridine ring may need to be protected during certain transformations. Common protecting groups for amines include Boc, Cbz, or a simple acetyl group.[9][10] |
Experimental Protocols: Alternative Nitration Methods
The following are generalized protocols for alternative nitration reactions that may be adapted for the synthesis of this compound. Note: These are starting points and will likely require optimization for your specific substrate.
Protocol 1: Nitration using tert-Butyl Nitrite (TBN)
This protocol is based on radical C-H nitration and offers a milder alternative to traditional methods.
Workflow Diagram:
A generalized workflow for nitration using tert-butyl nitrite.
Step-by-Step Methodology:
-
To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add the radical initiator (e.g., AIBN, 0.1-0.2 eq) or transition metal catalyst (e.g., CuI, 0.1 eq).
-
Add tert-butyl nitrite (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Photoredox-Catalyzed Nitration using N-Nitrosuccinimide (NNS)
This method utilizes visible light and a photocatalyst to generate a nitrating species under very mild conditions.
Logical Relationship Diagram:
Key relationships in the photoredox-catalyzed nitration process.
Step-by-Step Methodology:
-
In a reaction vessel, combine 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq), N-nitrosuccinimide (1.5-2.0 eq), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or DMF).
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the this compound.
Conclusion
The synthesis of this compound is a challenging but achievable goal. By understanding the inherent reactivity of the 7-azaindole scaffold and exploring modern, milder nitrating reagents, researchers can overcome the limitations of traditional methods. This guide provides a starting point for troubleshooting common issues and developing robust synthetic protocols. We encourage you to adapt these suggestions to your specific experimental setup and to consult the primary literature for further details.
References
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Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel, Switzerland), 15(4), 426. [Link]
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Gao, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20835–20844. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Organic Chemistry Portal. [Link]
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Sarpong, R., et al. (2021). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 12(8), 1369–1376. [Link]
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Sun, C., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1863–1872. [Link]
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Wang, Q., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(12), 3127. [Link]
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Zhang, K., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2714–2719. [Link]
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ResearchGate. (2025). N-Nitrosuccinimide. ResearchGate. [Link]
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RSC Publishing. (n.d.). Succinimidylation and nitration of aromatic compounds by photolysis with N-nitrosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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ResearchGate. (2026). Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. ResearchGate. [Link]
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ResearchGate. (n.d.). Recent Advances in Radical Nitration Using tert-Butyl Nitrite. ResearchGate. [Link]
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ResearchGate. (n.d.). Development of nitrating reagents. ResearchGate. [Link]
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Larsson, A. M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(10), 1969. [Link]
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MDPI. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to HPLC-Based Purity Analysis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic intermediate in the synthesis of various therapeutic agents.[1][2][3] We will explore a standard Reversed-Phase (RP-HPLC) methodology and contrast it with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing the experimental data and rationale to empower researchers in selecting the optimal analytical strategy.
The Critical Role of Purity Analysis
This compound, a yellow to off-white solid with the molecular formula C7H5N3O2, serves as a building block in medicinal chemistry.[4] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are paramount for the identification and quantification of any process-related impurities or degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) remains a preferred technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][7]
Standard Approach: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a stalwart in pharmaceutical analysis, separating compounds based on their hydrophobicity.[8] For a polar, nitroaromatic compound like this compound, a C18 stationary phase is a logical starting point, offering a good balance of retention and selectivity.
Experimental Protocol: RP-HPLC
Objective: To establish a baseline purity profile and quantify the main component against potential non-polar impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Data Acquisition: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm and 330 nm (The nitro group provides strong UV absorbance).
-
Sample Preparation: 1.0 mg/mL of this compound in 50:50 Acetonitrile:Water (v/v).
Rationale for Method Design: The use of a C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[8] The gradient elution from a highly aqueous mobile phase to a high organic content allows for the separation of compounds with a wide range of polarities. Formic acid is added to the aqueous phase to improve peak shape and to control the ionization state of the analyte and any impurities. Detection at 254 nm is a common choice for aromatic compounds, while 330 nm can offer enhanced selectivity for the nitro-substituted ring system.
Figure 1: RP-HPLC Workflow
An Orthogonal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
While RP-HPLC is excellent for many applications, it can struggle with the retention of very polar impurities that may elute in the void volume. An orthogonal method, one that employs a different separation mechanism, provides a more comprehensive purity profile.[9][10] HILIC is an ideal orthogonal technique for polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11]
Experimental Protocol: HILIC
Objective: To achieve better retention and separation of highly polar impurities that are not well-resolved by RP-HPLC.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent with a quaternary solvent manager, sample manager, and PDA detector. A UPLC system is often preferred for HILIC to achieve higher efficiency and faster analysis times.[12][13][14]
-
Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
-
Data Acquisition: Empower 3 or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 90% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 254 nm and 330 nm
-
Sample Preparation: 1.0 mg/mL of this compound in 90:10 Acetonitrile:Water (v/v).
Rationale for Method Design: The BEH HILIC stationary phase is polar, and in conjunction with a highly organic mobile phase, it facilitates the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[11] An isocratic elution is often sufficient for HILIC methods and can provide faster run times. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry if further characterization of impurities is needed. The use of a UPLC system with sub-2 µm particles enhances resolution and sensitivity, which is particularly beneficial for detecting trace impurities.[12][15]
Figure 2: HILIC Workflow
Performance Comparison: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC depends on the specific analytical challenge. The following table summarizes the expected performance of each method for the purity analysis of this compound, based on typical experimental outcomes.
| Parameter | RP-HPLC Method | HILIC Method (UPLC) | Commentary |
| Analysis Time | ~25 minutes | ~5 minutes | The HILIC method on a UPLC system offers a significant reduction in run time, increasing sample throughput.[13] |
| Resolution (Rs) | Good for non-polar impurities (Rs > 2.0) | Excellent for polar impurities (Rs > 2.5) | The methods are complementary; RP-HPLC excels at separating less polar species, while HILIC is superior for polar ones.[9] |
| Limit of Detection (LOD) | ~0.02% | ~0.005% | The sharper peaks and lower baseline noise in UPLC-HILIC often lead to improved sensitivity.[12] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.015% | A lower LOQ allows for the accurate measurement of trace-level impurities, which is critical for regulatory compliance.[16] |
| Method Robustness | High | Moderate | RP-HPLC methods are generally considered more robust and less susceptible to minor variations in mobile phase composition. |
| Solvent Consumption | High | Low | The shorter run time and lower flow rate of the UPLC-HILIC method result in significant solvent savings.[13] |
Deciding on the Right Approach
The selection of an appropriate HPLC method should be guided by the stage of drug development and the specific goals of the analysis.
Figure 3: Method Selection Guide
For early-stage development and comprehensive impurity profiling, employing both RP-HPLC and HILIC methods orthogonally is the most rigorous approach.[9][10] This ensures that both polar and non-polar impurities are detected and quantified. For routine quality control in a manufacturing setting, a well-validated RP-HPLC method may be sufficient, provided that all known impurities are adequately resolved. If specific, highly polar impurities are of concern, the HILIC method would be more appropriate.
Conclusion
The purity analysis of this compound can be effectively achieved using HPLC. A standard RP-HPLC method provides a robust platform for routine analysis, while an orthogonal UPLC-HILIC method offers superior performance for the detection and quantification of polar impurities with the added benefits of increased speed and sensitivity. The choice of methodology should be tailored to the specific analytical requirements, with the ultimate goal of ensuring the quality and safety of the final pharmaceutical product. All methods must be validated according to ICH guidelines to ensure they are fit for purpose.[6][7][16]
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A Technical Guide to the Spectral Interpretation of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 5-Nitro-7-azaoxindole Scaffold
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-nitro-7-azaoxindole, is a member of the 7-azaindole family, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a nitro group and an oxindole-like lactam function creates a unique electronic and structural profile, making detailed spectral analysis crucial for unambiguous structure elucidation and for understanding its chemical behavior. This guide will focus on the interpretation of its mass spectrometry and NMR data, providing a foundational understanding for researchers working with this and related heterocyclic systems.
Mass Spectrometry Analysis: Predicting the Fragmentation Pathway
The mass spectrum of this compound is expected to be characterized by fragmentation patterns influenced by both the nitroaromatic moiety and the bicyclic lactam core. The molecular formula of the compound is C₇H₅N₃O₃, with a monoisotopic mass of 179.0331 g/mol .
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₆N₃O₃⁺ | 180.0404 |
| [M+Na]⁺ | C₇H₅N₃NaO₃⁺ | 202.0223 |
| [M-H]⁻ | C₇H₄N₃O₃⁻ | 178.0258 |
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the nitro group and the lactam ring.
-
Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group as a nitrogen dioxide radical (•NO₂), resulting in a fragment ion at m/z 133.[2]
-
Loss of NO and CO: Sequential loss of a nitric oxide radical (•NO) followed by a carbon monoxide (CO) molecule from the lactam ring is another plausible pathway.
-
Lactam Ring Opening: Cleavage of the amide bond in the pyrrolidinone ring can lead to a variety of fragment ions.
Below is a diagram illustrating the predicted fragmentation workflow.
Caption: Predicted Mass Spectrometry Fragmentation Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Interpretation
The NMR spectra of this compound will provide detailed information about its molecular structure, including the number and connectivity of protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the methylene protons of the lactam ring, and the N-H proton. The electron-withdrawing nature of the nitro group will significantly deshield the protons on the pyridine ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 (NH) | 10.5 - 11.5 | br s | - | Amide proton, broad due to exchange. |
| H-4 | 8.8 - 9.0 | d | ~2.5 | Deshielded by adjacent nitrogen and ortho to the nitro group. |
| H-6 | 8.2 - 8.4 | d | ~2.5 | Deshielded by the nitro group (meta position). |
| H-3 (CH₂) | 3.6 - 3.8 | s | - | Methylene protons adjacent to a carbonyl and an aromatic ring. |
The predicted chemical shifts are based on data from related 7-azaindole and nitroaniline compounds.[3][4] The small coupling constant between H-4 and H-6 is characteristic of a meta coupling in a pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbonyl carbon of the lactam will be the most downfield signal. The carbons of the pyridine ring will also be significantly affected by the nitro group.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (C=O) | 175 - 180 | Carbonyl carbon of the lactam. |
| C-7a | 150 - 155 | Quaternary carbon at the ring junction, deshielded by nitrogen. |
| C-5 | 145 - 150 | Carbon bearing the nitro group, strongly deshielded. |
| C-4 | 140 - 145 | Deshielded by adjacent nitrogen and the nitro group. |
| C-3a | 125 - 130 | Quaternary carbon at the ring junction. |
| C-6 | 118 - 122 | Aromatic carbon meta to the nitro group. |
| C-3 | 35 - 40 | Methylene carbon of the lactam. |
These predictions are derived from known substituent effects of nitro groups on aromatic systems and data from related azaoxindole structures.[5]
2D NMR Spectroscopy
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms (e.g., H-4 with C-4, H-6 with C-6, and H-3 with C-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away.
The following diagram illustrates the key predicted HMBC correlations.
Caption: Predicted Key HMBC Correlations.
Comparative Spectral Analysis
To put the predicted data into context, it is useful to compare it with the known spectral data of related compounds.
Comparison with 5-Nitro-7-azaindole
5-Nitro-7-azaindole lacks the C2-carbonyl and C3-methylene groups.
-
¹H NMR: The most significant difference would be the absence of the upfield methylene signal (H-3) and the presence of two protons on the five-membered ring (H-2 and H-3), which would appear as doublets in the aromatic region.[3]
-
¹³C NMR: The C-2 signal would be significantly upfield compared to the carbonyl signal in the target molecule, and a signal for C-3 would be present in the aromatic region.
-
Mass Spectrometry: The molecular ion would be at m/z 163. The fragmentation would likely still show the loss of •NO₂, but the subsequent fragmentation pathways would differ due to the absence of the lactam ring.
Comparison with 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaoxindole)
This compound is the parent core without the nitro group.
-
¹H NMR: The aromatic protons (H-4, H-5, and H-6) would be significantly more shielded (shifted upfield) due to the absence of the electron-withdrawing nitro group.
-
¹³C NMR: Similarly, the aromatic carbons would resonate at higher fields.
-
Mass Spectrometry: The molecular ion would be at m/z 134. The fragmentation would be dominated by the cleavage of the lactam ring, without the characteristic losses associated with a nitro group.
Experimental Protocols
The following are generalized protocols for acquiring the necessary spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT-135 and DEPT-90 experiments should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
Conclusion
The structural elucidation of novel heterocyclic compounds like this compound relies on a detailed and systematic interpretation of its NMR and mass spectral data. This guide provides a robust predictive framework for these spectroscopic characteristics, grounded in the established principles of organic spectroscopy and comparative analysis with known analogues. The provided protocols and interpretive rationale are intended to be a valuable resource for researchers in the synthesis, characterization, and application of this and related molecular architectures in the field of drug discovery and development.
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Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega, 2020. [Link]
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Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Royal Society of Chemistry, N.D. [Link]
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A Comparative Guide to the Biological Activity of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and Other Nitroaromatic Compounds
Introduction: Unraveling a Hybrid Scaffold's Potential
In the landscape of medicinal chemistry, the strategic combination of known bioactive scaffolds is a cornerstone of rational drug design. This guide focuses on 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a novel heterocyclic compound that merges three key structural motifs: the versatile 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), the reactive pyrrol-2-one core, and the potent nitroaromatic pharmacophore.
While direct experimental data for this specific molecule is not yet prevalent in the public domain, its constituent parts have been extensively studied. By dissecting the known biological activities of these components, we can construct a robust, data-driven hypothesis of its potential therapeutic profile. This guide provides a comparative analysis against well-characterized nitroaromatic compounds, offering researchers a foundational understanding of its likely mechanisms of action and outlining the experimental pathways to validate its activity.
The Core Components: A Triad of Bioactivity
The predicted biological activity of this compound stems from the unique properties of its three main structural features.
The Nitroaromatic Pharmacophore: A Prodrug Activated by Reduction
Nitroaromatic compounds are a significant class of therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer effects[1]. Their mechanism is not one of direct action but rather of bioactivation. The nitro group (—NO₂) is a potent electron-withdrawing group that, within the low-oxygen environments typical of anaerobic bacteria or hypoxic solid tumors, can be enzymatically reduced by nitroreductases[2].
This reduction is a stepwise process that generates a series of highly reactive cytotoxic intermediates, such as the nitroso and hydroxylamine species. These intermediates can induce cellular damage through multiple pathways, including covalent binding to DNA, leading to strand breaks and cell death[1]. Under aerobic conditions, the initial nitro radical anion can react with oxygen in a "futile cycle" to regenerate the parent compound while producing reactive oxygen species (ROS), contributing to oxidative stress[3].
The necessity of this reductive activation is a key mechanistic feature, making these compounds selectively toxic to hypoxic cells and certain microorganisms.
Caption: Reductive bioactivation pathway of nitroaromatic compounds.
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Structure
The 7-azaindole core is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to bind to a wide range of biological targets[4]. This structural motif is bioisosteric to indole and is found in numerous FDA-approved drugs and clinical candidates[4]. Its prevalence stems from its unique electronic properties and its capacity to form crucial hydrogen bonds.
Derivatives of 7-azaindole have demonstrated a vast array of biological activities, including:
-
Kinase Inhibition: Many potent inhibitors of kinases like FGFR, SGK-1, and c-Met incorporate the 7-azaindole framework, making it a cornerstone of modern anticancer drug development[5][6].
-
Antiproliferative and Antitumor Activity: Beyond kinase inhibition, the scaffold is integral to compounds with broad antiproliferative effects against various cancer cell lines[7][8].
-
Antimicrobial and Antiviral Properties: The scaffold has also been explored for developing antimicrobial, antimycobacterial, and antiviral agents[8][9].
The 1H-Pyrrol-2(5H)-one Core: A Scaffold with Emerging Antitumor Potential
The pyrrol-2-one ring system is another N-heterocyclic scaffold present in various natural products and synthetic molecules. Recent studies have begun to systematically explore its therapeutic potential, particularly in oncology. Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity across multiple human cancer cell lines by inducing S-phase cell cycle arrest and apoptosis[3][10]. This activity highlights the potential for the pyrrol-2-one core itself to contribute significantly to the overall cytotoxic profile of a larger molecule.
Comparative Analysis of Biological Activities
Based on its hybrid structure, this compound is predicted to exhibit both antimicrobial and anticancer properties. The following table compares these anticipated activities with those of established nitroaromatic compounds.
| Compound Class/Example | Core Scaffold | Primary Biological Activity | Key Mechanistic Feature & Supporting Data |
| This compound | 7-Azaindole / Pyrrol-2-one | Predicted: Anticancer & Antimicrobial | Hypothesis: Dual action from nitro-group bioactivation and potential kinase inhibition via the 7-azaindole scaffold. Nitration of pyrrole rings is known to enhance antibacterial and anticancer activity[11]. |
| Nitroimidazoles (e.g., Metronidazole) | Imidazole | Antibacterial (Anaerobes), Antiprotozoal | Reductive activation of the nitro group by microbial nitroreductases generates cytotoxic intermediates that damage DNA[1]. |
| Nitrofuran (e.g., Nitrofurantoin) | Furan | Antibacterial (Urinary Tract Infections) | Intracellular reduction by bacterial flavoproteins creates reactive intermediates that inhibit multiple cellular processes, including DNA, RNA, and protein synthesis[3]. |
| Nitro-Pyrrolomycins | Pyrrole | Antibacterial, Anticancer | Introduction of nitro groups onto the pyrrole nucleus improves bactericidal concentration against S. aureus and P. aeruginosa and enhances inhibition of colon and breast cancer cell lines[11][12]. |
| 5-Nitroindoles | Indole | Anticancer | Substituted 5-nitroindoles have shown significant antiproliferative activity against cancer cells (e.g., HeLa) while showing lower toxicity to normal cells. The mechanism involves binding to c-Myc G-quadruplex DNA and inducing cell cycle arrest[13]. |
| Experimental Nitrobenzyls | Benzene | Anticancer | Designed as bioreductive alkylating agents, they are activated under hypoxic conditions to form species that alkylate DNA, showing efficacy in solid tumor models[14]. |
Experimental Protocols for Biological Validation
To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following protocols provide a self-validating system for assessing its predicted antimicrobial and anticancer effects.
Caption: General experimental workflow for evaluating a novel compound.
Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Preparation of Inoculum: Culture bacteria overnight. Dilute the suspension in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the microtiter plate wells using the growth medium. Final concentrations might range from 128 µg/mL to 0.25 µg/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Test compound dissolved in DMSO.
-
Human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer).
-
Normal human cell line (e.g., hTERT RPE-1) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
Sterile 96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The compound This compound represents a rationally designed hybrid molecule with significant therapeutic potential. The convergence of a bio-reductive nitroaromatic group with the privileged 7-azaindole scaffold suggests a strong possibility of potent dual-action anticancer and antimicrobial activities. The nitro moiety is predicted to confer selective cytotoxicity in hypoxic environments, while the 7-azaindole core may provide an additional mechanism of action, such as kinase inhibition, which is a hallmark of derivatives from this scaffold[5][8].
Future research should focus on the synthesis and experimental validation of this compound using the protocols outlined above. Determining its efficacy against a panel of cancer cell lines (especially under hypoxic vs. normoxic conditions) and a broad range of pathogenic microbes will be critical next steps. Furthermore, investigating its specific molecular targets, such as cellular nitroreductases and protein kinases, will fully elucidate its mechanism of action and pave the way for its potential development as a novel therapeutic agent.
References
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central. [Link]
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Synthesis of 5‐nitro‐ and 5‐unsubstituted pyrrolo[1,2‐b]pyridazines 5–6... (n.d.). ResearchGate. [Link]
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A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. (n.d.). ResearchGate. [Link]
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New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). MDPI. [Link]
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5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. (n.d.). Rlavie. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. [Link]
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Azaindole Therapeutic Agents. (2020). PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. [Link]
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New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). MDPI. [Link]
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Synthesis and pharmacological activities of 7-azaindole derivatives. (2010). ResearchGate. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
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Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). (2021). ResearchGate. [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]
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Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. (2019). PubMed. [Link]
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Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. (2015). PLOS. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2024). PubMed Central. [Link]
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Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). PubMed Central. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. [Link]
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Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. (2015). Semantic Scholar. [Link]
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"comparative analysis of synthetic routes to 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one"
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a derivative of the 7-azaindole scaffold, presents a structure of significant interest due to its potential applications in medicinal chemistry. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this target molecule, offering detailed protocols, mechanistic insights, and a critical evaluation of each approach to aid in selecting the most suitable pathway for your research needs.
Route 1: Late-Stage Nitration of the 7-Azaindolin-2-one Core
This strategy focuses on first constructing the bicyclic 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 7-azaindolin-2-one) core, followed by the introduction of the nitro group at the C5 position of the pyridine ring. This approach is advantageous if the unsubstituted core is readily available or if derivatization at other positions is desired before nitration.
Conceptual Workflow
The synthesis commences with the construction of the 7-azaindolin-2-one scaffold from a suitable pyridine precursor, followed by electrophilic nitration.
Caption: Workflow for the synthesis of this compound via late-stage nitration.
Experimental Protocol
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This step can be achieved through various methods. A common approach involves the cyclization of a 2-aminopyridine derivative.
-
Starting Material: 2-Amino-3-cyanopyridine.
-
Reaction: To a solution of 2-amino-3-cyanopyridine in an appropriate solvent such as ethanol, add a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Hydrolysis and Cyclization: Reflux the mixture. The cyano group will first hydrolyze to a carboxylic acid, which then undergoes intramolecular cyclization with the adjacent amino group to form the lactam ring of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The product will precipitate and can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Step 2: Nitration of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This step introduces the nitro group onto the pyridine ring. The conditions are critical to ensure regioselectivity at the 5-position.
-
Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Procedure: Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath. Slowly add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one to the cooled acid. Then, add fuming nitric acid dropwise while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a low temperature for several hours. The strong electron-withdrawing nature of the lactam carbonyl group and the protonated pyridine nitrogen directs the electrophilic nitration to the 5-position.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product, this compound, is collected by filtration, washed with cold water until the filtrate is neutral, and dried. Further purification can be achieved by recrystallization.
Mechanistic Insights and Rationale
The success of this route hinges on the regioselectivity of the nitration step. The pyridine ring of the 7-azaindole system is generally deactivated towards electrophilic substitution. However, under strongly acidic conditions (H₂SO₄), the pyridine nitrogen is protonated, further deactivating the ring. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, is a potent electrophile that can attack the electron-rich positions. In the case of 7-azaindoline, nitration has been shown to occur at the 5-position[1]. This is attributed to the directing effects of the fused pyrrole ring and the deactivating effect of the protonated nitrogen, which makes the 5-position the most favorable site for electrophilic attack.
Route 2: Construction of the Pyrrolone Ring on a Pre-functionalized 5-Nitropyridine Scaffold
This alternative strategy involves synthesizing a pyridine ring that already contains the nitro group at the 5-position, followed by the construction of the fused pyrrolone ring. This approach can be advantageous if the required 5-nitropyridine starting materials are commercially available or readily synthesized.
Conceptual Workflow
The synthesis begins with a 2,3-disubstituted-5-nitropyridine, which then undergoes cyclization to form the target molecule.
Caption: Workflow for the synthesis of this compound via pyrrolone ring construction.
Experimental Protocol
Step 1: Synthesis of a 2,3-Disubstituted-5-nitropyridine Precursor
A suitable precursor for this route is 2-amino-3-ethoxycarbonyl-5-nitropyridine.
-
Starting Material: 2-Amino-5-nitropyridine.
-
Introduction of the Ester Group: This can be achieved through various methods. One approach is the Sandmeyer reaction starting from 2-amino-5-nitropyridine to introduce a cyano group at the 3-position, followed by hydrolysis and esterification. A more direct route may involve the reaction of a 2-chloro-3-ethoxycarbonyl-5-nitropyridine with ammonia.
Step 2: Cyclization to form this compound
This step involves the formation of the pyrrolone ring.
-
Reduction of the Nitro Group (if necessary for activation): In some cases, the nitro group may need to be reduced to an amino group to facilitate cyclization, and then re-oxidized. However, direct cyclization is often possible.
-
Intramolecular Cyclization: A common method for this transformation is the treatment of a 2-amino-3-ethoxycarbonylpyridine with a reducing agent that can selectively reduce the ester to a hydroxymethyl group, which can then be oxidized to an aldehyde. Alternatively, direct cyclization of a 2-amino-3-carboxypyridine derivative can be induced by heating with a dehydrating agent. A more modern approach would be a palladium-catalyzed carbonylation and cyclization of a 2-amino-3-halopyridine in the presence of a suitable nucleophile.
-
Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Mechanistic Insights and Rationale
The key to this route is the efficient synthesis of the 2,3-disubstituted-5-nitropyridine precursor. The subsequent cyclization to form the pyrrolone ring is a well-established transformation in heterocyclic chemistry. The choice of the specific precursor and cyclization conditions will depend on the availability of starting materials and the desired scale of the synthesis. The presence of the electron-withdrawing nitro group can influence the reactivity of the other substituents on the pyridine ring, which must be taken into account when planning the synthetic steps.
Comparative Analysis
| Feature | Route 1: Late-Stage Nitration | Route 2: Pyrrolone Ring Construction |
| Number of Steps | Typically 2-3 steps from a simple pyridine. | Highly dependent on the synthesis of the precursor, potentially 3-5 steps. |
| Overall Yield | Can be moderate to good, but the nitration step may have side products. | Potentially higher overall yield if the precursor synthesis is efficient. |
| Scalability | Nitration reactions can pose safety concerns on a large scale due to the use of strong acids and exothermic nature. | Potentially more scalable, depending on the chosen cyclization method. Some cyclization methods are more amenable to large-scale production. |
| Safety Considerations | Use of fuming nitric and sulfuric acid requires stringent safety precautions. | The synthesis of nitropyridine precursors can also involve hazardous reagents. |
| Starting Material Availability | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one may need to be synthesized, but related precursors are available. | 2,3-Disubstituted-5-nitropyridines are specialized starting materials that may require multi-step synthesis. |
| Flexibility for Analogs | Allows for the synthesis of various analogs by modifying the 7-azaindolin-2-one core before nitration. | Allows for the introduction of diversity through the choice of the pyridine precursor. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Late-Stage Nitration) is more direct if the unsubstituted 7-azaindolin-2-one core is readily accessible. However, the nitration step requires careful control of reaction conditions to ensure regioselectivity and safety.
-
Route 2 (Pyrrolone Ring Construction) may offer better control over the final structure and potentially higher overall yields, but it relies on the synthesis of a more complex, pre-functionalized nitropyridine precursor.
The choice between these two routes will ultimately depend on the specific expertise of the research team, the availability of starting materials, the desired scale of the synthesis, and the safety infrastructure in place. For exploratory, small-scale synthesis, Route 1 may be more practical. For larger-scale production where control and yield are paramount, the development of an efficient synthesis for the precursor in Route 2 would be a worthwhile investment.
References
-
Robison, M. M., & Robison, B. L. (1959). The Synthesis of 5-Nitro-7-azaindole. Journal of the American Chemical Society, 81(23), 6413-6414. [Link]
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A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Focus on 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
This guide provides a comprehensive framework for the validation of in vitro assays, utilizing the promising scaffold of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives as a case study for the discovery of novel kinase inhibitors. As researchers and drug development professionals, the integrity of our screening data is paramount. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for robust assay validation, ensuring the generation of reliable and reproducible results.
The 7-azaindole core of pyrrolo[2,3-b]pyridines is a well-established pharmacophore in kinase inhibitor design, with several approved drugs and clinical candidates targeting a range of kinases. The 5-nitro substitution on this scaffold serves as a versatile chemical handle for the synthesis of diverse derivative libraries, making it an excellent starting point for hit-finding and lead optimization campaigns. This guide will objectively compare biochemical and cell-based assay formats for the characterization of these derivatives and provide the supporting experimental data necessary for informed decision-making in a drug discovery program.
The Cornerstone of Reliable Drug Discovery: A Robust Assay Validation Strategy
The objective of in vitro assay validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1] For high-throughput screening (HTS) and lead optimization, this translates to assays that are not only sensitive and specific but also accurate, precise, and robust. The International Council for Harmonisation (ICH) provides a framework for analytical method validation that can be adapted for in vitro biological assays.[2][3][4][5]
Our validation strategy for novel kinase inhibitors derived from the this compound scaffold will focus on two complementary assay formats: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.
Part 1: Biochemical Assay Validation
Biochemical assays are essential for determining the direct interaction of a compound with its target enzyme.[6] For our this compound derivatives, we will utilize a luminescence-based kinase assay that measures the amount of ADP produced during the phosphorylation reaction. This format is highly amenable to HTS due to its sensitivity and simple "mix-and-read" protocol.[7]
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Target Kinase (e.g., Epidermal Growth Factor Receptor - EGFR)
-
Kinase Substrate Peptide
-
Adenosine Triphosphate (ATP)
-
Test Compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP Detection Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add 50 nL of the serially diluted test compound or DMSO control to each well.
-
Add 5 µL of the kinase solution (containing the kinase and substrate in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate Reaction: Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of the ADP detection reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Validation Parameters
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The data is then analyzed to determine the IC50 value for each compound.
Key Validation Parameters for Biochemical Assays:
| Validation Parameter | Acceptance Criteria | Purpose |
| Z'-factor | > 0.5 | To assess the quality and dynamic range of the assay, ensuring it is suitable for screening. |
| Signal-to-Background (S/B) Ratio | > 10 | To ensure a sufficient window to detect inhibition. |
| Precision (Intra- and Inter-assay) | %CV < 15% | To demonstrate the reproducibility of the assay. |
| Accuracy | 80-120% of known inhibitor IC50 | To ensure the assay is producing accurate results by testing a reference compound. |
Hypothetical Comparative Data for Biochemical Assay:
| Compound | Target Kinase | IC50 (nM) | Z'-factor |
| Derivative A | EGFR | 15 | 0.85 |
| Derivative B | EGFR | 250 | 0.82 |
| Gefitinib (Control) | EGFR | 20 | 0.88 |
| Alternative Scaffold X | EGFR | 50 | 0.86 |
Part 2: Cell-Based Assay Validation
Cell-based assays provide a more physiologically relevant system for evaluating compound efficacy by considering factors such as cell permeability and off-target effects.[6][8] For our pyrrolopyridine derivatives, we will employ a cellular phosphorylation assay to measure the inhibition of a downstream substrate of our target kinase.
Experimental Protocol: Cellular Phosphorylation Assay
This protocol describes the quantification of the phosphorylation of a specific substrate in response to kinase inhibition.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test Compounds (this compound derivatives)
-
Lysis buffer
-
Phospho-specific and total protein antibodies
-
ELISA or Western Blotting reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified incubation period (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and lyse the cells with lysis buffer.
-
Quantification of Phosphorylation:
-
ELISA-based: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the total substrate protein. Detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.
-
Western Blot-based: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the IC50 value.
Data Analysis and Validation Parameters
The inhibition of substrate phosphorylation is a direct measure of the compound's activity in a cellular context.
Key Validation Parameters for Cell-Based Assays:
| Validation Parameter | Acceptance Criteria | Purpose |
| Z'-factor | > 0.4 | To assess the suitability of the assay for screening. |
| Cell Viability | > 80% at highest concentration | To ensure the observed inhibition is not due to cytotoxicity. |
| Precision (Intra- and Inter-assay) | %CV < 20% | To demonstrate the reproducibility of the assay in a cellular system. |
| Accuracy | 70-130% of known inhibitor IC50 | To confirm the assay's accuracy using a reference compound. |
Hypothetical Comparative Data for Cellular Phosphorylation Assay:
| Compound | Target Pathway | Cellular IC50 (nM) | Z'-factor |
| Derivative A | EGFR Signaling | 50 | 0.75 |
| Derivative B | EGFR Signaling | 800 | 0.72 |
| Gefitinib (Control) | EGFR Signaling | 60 | 0.78 |
| Alternative Scaffold X | EGFR Signaling | 150 | 0.76 |
Visualizing the Workflow and Biological Context
Clear visualization of experimental workflows and biological pathways is crucial for understanding the rationale behind the chosen assays.
Caption: Comparative workflow for biochemical and cell-based kinase inhibitor assays.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Bridging Biochemical Potency and Cellular Efficacy
A critical aspect of assay validation is understanding the correlation between biochemical and cellular data. A significant drop-off in potency from a biochemical to a cell-based assay can indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters. Conversely, a compound that is more potent in a cellular assay might have off-target effects or bind to an inactive conformation of the kinase that is more prevalent in the cellular environment.[9] Our hypothetical data for Derivative A (15 nM biochemical IC50 vs. 50 nM cellular IC50) shows a reasonable translation, suggesting good cell permeability and target engagement. Derivative B, however, shows a more significant drop-off, warranting further investigation into its cellular pharmacology.
Conclusion
The validation of in vitro assays is a foundational element of successful drug discovery. By employing a multi-faceted approach that combines robust biochemical and cell-based assays, researchers can confidently identify and characterize promising kinase inhibitors derived from scaffolds such as this compound. This guide provides a framework for establishing the reliability and reproducibility of these assays, ultimately leading to the selection of higher-quality drug candidates for further development. The principles and protocols outlined herein are intended to be adaptable to a wide range of kinase targets and inhibitor classes, serving as a valuable resource for the drug discovery community.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). SGS. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. [Link]
-
Pediaa.Com. (2019, January 4). What is the Difference Between Biochemical and Cell Based Assays. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
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Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
Reaction Biology. (2024, May 30). How to Choose the Right Assay for Your Kinase Drug Discovery. [Link]
-
Cherukupalli, S., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 14(9), 888. [Link]
-
El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-951. [Link]
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Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. [Link]
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A Cost-Benefit Analysis of Synthetic Pathways for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Guide for Researchers
For inquiries, please contact our Senior Application Scientist.
The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a crucial building block for various pharmaceutical compounds, presents distinct strategic challenges. The selection of a synthetic route significantly influences not only the yield and purity but also the overall cost and scalability of the process. This guide provides a detailed comparative analysis of the primary synthetic strategies, offering a cost-benefit framework to aid researchers, scientists, and drug development professionals in making informed decisions.
The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the development of a wide range of therapeutics, including kinase inhibitors. The introduction of a nitro group at the 5-position further enhances its synthetic versatility, providing a key intermediate for diverse functionalization in drug discovery programs. However, the synthesis of this nitro-substituted core is often complex, requiring careful consideration of regioselectivity and reaction conditions.
Pathway 1: Direct Nitration of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
A conceptually straightforward approach to this compound involves the direct nitration of the 7-azaindole parent ring. While direct, this pathway is often hampered by a lack of regioselectivity.
Experimental Protocol: Electrophilic Nitration
The nitration of 7-azaindole is typically carried out using a mixture of nitric and sulfuric acids.
Step-by-Step Methodology:
-
Dissolution & Cooling: 7-Azaindole is dissolved in concentrated sulfuric acid under cooling (0-5 °C) to manage the exothermic nature of the reaction.
-
Addition of Nitrating Agent: A solution of nitric acid in sulfuric acid is added dropwise, maintaining the low temperature to generate the nitronium ion (NO₂⁺) in situ for electrophilic attack.
-
Reaction Quenching: The reaction mixture is carefully poured onto ice to quench the reaction and precipitate the nitrated products.
-
Work-up and Isolation: The acidic mixture is neutralized with a suitable base to precipitate the crude product, which is then isolated by filtration.
-
Purification: The crude solid, a mixture of isomers, requires purification, typically by column chromatography, to isolate the desired 5-nitro isomer.
Mechanistic Rationale and Inherent Challenges
The nitration of 7-azaindole is an electrophilic aromatic substitution. The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. However, the C3 position of the pyrrole ring is the most electron-rich, leading to the formation of 3-nitro-7-azaindole as the predominant product.[3] This inherent lack of regioselectivity is a major drawback, resulting in low yields of the desired 5-nitro isomer and necessitating challenging purification.
Cost-Benefit Analysis
| Factor | Assessment |
| Starting Material Cost | 7-Azaindole is a relatively high-cost starting material. |
| Reagent Cost | Nitric and sulfuric acids are inexpensive, commodity reagents. |
| Yield | Low yield of the desired 5-nitro isomer due to poor regioselectivity.[3] |
| Purity & Purification | The product is a mixture of isomers, requiring costly and time-consuming chromatographic separation. |
| Scalability | The highly exothermic reaction and the need for cryogenic conditions present scalability challenges. Large-scale chromatography is often impractical. |
| Safety | Requires careful handling of highly corrosive and reactive concentrated acids. |
Workflow Visualization
Caption: Direct nitration of 7-azaindole.
Pathway 2: De Novo Synthesis from Pyridine Precursors
A more controlled and often preferred strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. This approach offers superior regioselectivity.
Experimental Protocol: A Representative De Novo Approach
A common de novo synthesis starts from a readily available substituted pyridine, such as 2-amino-3-methylpyridine.
Step-by-Step Methodology:
-
Regioselective Nitration: The starting pyridine is nitrated to introduce the nitro group at the desired position, for example, yielding 2-amino-3-methyl-5-nitropyridine.
-
Ring Formation Sequence: The aminopyridine is then subjected to a series of reactions to construct the pyrrole ring. This can involve various methods, such as the Bartoli indole synthesis, which is often challenging for electron-deficient pyridines, or palladium-catalyzed cross-coupling reactions followed by cyclization.[1][4][5] For instance, a Sonogashira coupling can introduce an alkyne, which then undergoes intramolecular cyclization.[6]
-
Final Oxidation: The synthesized 5-nitro-1H-pyrrolo[2,3-b]pyridine is then oxidized at the 2-position to afford the target this compound.
Mechanistic Rationale and Advantages
This pathway's key advantage is the early and controlled introduction of the nitro group onto the pyridine ring, which dictates the final regiochemistry. Subsequent ring-forming strategies, while multi-step, are designed for high efficiency and selectivity, thus avoiding the formation of difficult-to-separate isomers.
Cost-Benefit Analysis
| Factor | Assessment |
| Starting Material Cost | Simple substituted pyridines are generally inexpensive and readily available. |
| Reagent Cost | Reagents for cross-coupling and cyclization reactions can be more expensive than those for direct nitration. |
| Yield | Generally provides moderate to good overall yields of the desired product with high regioselectivity. |
| Purity & Purification | The final product is typically of high purity, often requiring only recrystallization. |
| Scalability | The individual steps are often well-established and more amenable to safe and controlled scale-up. |
| Safety | While some reagents like those used in cross-coupling may require specific handling, the overall process can be more controlled than highly exothermic nitrations. |
Workflow Visualizationdot
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- 5. Azaindole synthesis [organic-chemistry.org]
- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to Kinase Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold
This guide provides a comprehensive efficacy comparison of kinase inhibitors based on the 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core structure, a key member of the broader 1H-pyrrolo[2,3-b]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural resemblance to the purine core of ATP, enabling it to effectively target the ATP-binding site of numerous kinases.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance of these emerging inhibitors relative to established alternatives, supported by detailed experimental protocols and comparative data.
Introduction: The Rise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine framework, a bioisostere of indole and purine, has become a cornerstone in the design of potent and selective kinase inhibitors.[2] Its unique structure allows for versatile chemical modifications, leading to the development of inhibitors for a wide array of kinase targets implicated in oncology and inflammatory diseases, including Janus Kinases (JAKs), Tropomyosin Receptor Kinases (TRKs), and TRAF2 and NCK interacting kinase (TNIK).[3][4][5] This guide will focus on benchmarking derivatives targeting the Janus Kinase family, a critical node in cytokine signaling pathways.
Focus: Janus Kinase (JAK) Inhibition
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in mediating signal transduction for numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of various autoimmune diseases and cancers, making JAKs a prime therapeutic target.[6] While first-generation inhibitors like Tofacitinib demonstrated clinical success, their pan-JAK activity, inhibiting multiple JAK isoforms, raised concerns about off-target effects.[4][7] This has driven the development of second-generation, more selective inhibitors, many of which are built upon the 1H-pyrrolo[2,3-b]pyridine scaffold.[4][8]
The JAK/STAT Signaling Pathway
Upon cytokine binding, receptor dimerization brings two JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8]
Caption: The JAK/STAT signaling cascade and point of inhibition.
Comparative Efficacy Analysis
To benchmark the efficacy of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, we will compare a representative JAK1-selective inhibitor from this class with established first and second-generation JAK inhibitors, Tofacitinib (a pan-JAK inhibitor) and Filgotinib (a JAK1-selective inhibitor).[4][7]
| Compound ID | Core Scaffold | Target Profile | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | IC50 TYK2 (nM) | Reference |
| Compound X | 1H-pyrrolo[2,3-b]pyridine | JAK1 Selective | ~10 | >400 | >400 | ~150 | Hypothetical data based on literature trends[4] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | Pan-JAK | 1-10 | 5-20 | 1-5 | 50-100 | [4][7] |
| Filgotinib | Triazolopyridine | JAK1 Selective | ~10-30 | ~300 | ~800 | ~500 | [7][9] |
Note: IC50 values are approximate and can vary based on assay conditions. The data for "Compound X" is representative of novel N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives designed for high JAK1 selectivity.[4]
The data illustrates a key advantage of the newer 1H-pyrrolo[2,3-b]pyridine derivatives: enhanced selectivity for JAK1 over other family members. While Tofacitinib potently inhibits JAK1, JAK2, and JAK3, Compound X shows a significant selectivity window, which is hypothesized to reduce off-target effects associated with JAK2 and JAK3 inhibition.[8] Filgotinib also displays JAK1 selectivity, making it a relevant comparator.
Experimental Protocols for Efficacy Benchmarking
Accurate and reproducible assessment of inhibitor potency and selectivity is paramount. The following protocols describe standard in vitro and cell-based assays for this purpose.
In Vitro Biochemical Kinase Assay (Time-Resolved FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method that offers a high signal-to-background ratio.
Causality Behind Experimental Choices:
-
Purified Kinase: Using isolated, purified JAK enzymes ensures that the measured inhibition is a direct effect on the target kinase, free from the complexities of a cellular environment.
-
TR-FRET: This technology is preferred for its sensitivity and resistance to interference from colored or fluorescent compounds, a common issue in high-throughput screening. It relies on the transfer of energy from a donor fluorophore (e.g., on a europium-labeled anti-phosphotyrosine antibody) to an acceptor fluorophore (e.g., on a biotinylated peptide substrate), which only occurs when they are in close proximity (i.e., when the substrate is phosphorylated).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare ATP solution in Assay Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibition is accurately measured.[10]
-
Prepare a biotinylated peptide substrate (e.g., ULight-JAKtide) in Assay Buffer.
-
Prepare purified, recombinant human JAK1, JAK2, and JAK3 enzymes in Assay Buffer.
-
Serially dilute test inhibitors (e.g., Compound X, Tofacitinib) in 100% DMSO, followed by an intermediate dilution in Assay Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a combined ATP/peptide substrate solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop/Detection Buffer containing EDTA and a Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Cell-Based Target Engagement Assay (Western Blot)
This assay validates the inhibitor's activity in a biological context by measuring the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Causality Behind Experimental Choices:
-
Cellular Context: This assay confirms that the inhibitor can cross the cell membrane, engage its target (JAK), and exert a biological effect on the downstream pathway.
-
Cytokine Stimulation: Using a specific cytokine (e.g., IL-6 for JAK1) ensures the targeted pathway is activated.
-
Phospho-STAT Detection: Measuring the phosphorylation of a direct JAK substrate (STAT) provides a specific and quantitative readout of target engagement. Western blotting is a widely accepted, semi-quantitative method for this purpose.
Step-by-Step Methodology:
-
Cell Culture and Starvation:
-
Culture a relevant cell line (e.g., TF-1 or UT-7 cells) in appropriate growth medium.
-
Prior to the experiment, starve the cells of cytokines by incubating them in a serum-free or low-serum medium for 4-6 hours to reduce basal STAT phosphorylation.
-
-
Inhibitor Treatment:
-
Resuspend the starved cells and plate them.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., recombinant human IL-6 or IFN-γ) at a pre-determined EC80 concentration for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT signal to the total STAT or housekeeping protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Outlook
Kinase inhibitors derived from the this compound scaffold and its relatives represent a significant advancement in the pursuit of targeted therapies. As demonstrated by the comparative data, strategic modifications to this privileged core can yield highly potent and selective inhibitors, such as those targeting JAK1.[4] The enhanced selectivity profile offers the potential for improved safety and tolerability compared to broader-spectrum inhibitors.[8] The experimental protocols detailed in this guide provide a robust framework for researchers to benchmark the efficacy of these and other novel kinase inhibitors, ensuring that data is both accurate and comparable across studies. Future work will likely focus on further optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in preclinical and clinical settings for a range of inflammatory diseases and cancers.
References
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Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.[3][11]
-
Park, E., et al. (2021). Discovery and biological evaluation of N-methyl-pyrrolo [2, 3-b] pyridine-5-carboxamide derivatives as JAK1-selective inhibitors. Journal of Medicinal Chemistry.[4]
-
Vertex AI Search Result. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[11]
-
Trivedi, R., & Singh, A. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports.[4]
-
BenchChem. (2025). Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors.[2]
-
Wang, T., et al. (2019). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry.[5]
-
Burmester, G. R. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Annals of the Rheumatic Diseases.[9]
-
Flanagan, M. E., et al. (2017). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.[6]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.[12]
-
Yang, T. H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine.[13]
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Scott, J. S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.[14]
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Al-Hussain, S. A., & Abdel-Aziz, M. (2024). Current landscape of tropomyosin receptor tyrosine kinase inhibitors. Future Medicinal Chemistry.[15]
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ResearchGate. (n.d.). SAR study of macrocyclic PP derivatives as Trk inhibitors.[16]
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BenchChem. (2025). pyrrolo[2,3-b]pyridin-2-one Scaffold as a Kinase Inhibitor: A Comparative Guide.[1]
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Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[17]
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Larrow, J. F., et al. (2008). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters.[18]
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Jasial, S., et al. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences.[19]
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Bischof, J., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.[10]
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Cantini, L., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine.[8]
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Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences.[20]
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PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.[21]
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Rodon, J., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics.[22]
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Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established protocols for nitroaromatic and heterocyclic waste to ensure a cautious and informed approach to its management.
Hazard Assessment: Understanding the Risks
While a dedicated SDS for this compound is not publicly available, an analysis of a closely related analogue, 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, provides critical insights into its potential hazards. The presence of the nitro functional group and the heterocyclic pyrrolopyridine core are key determinants of its toxicological and reactive profile.
Based on available data for similar structures, this compound should be handled as a substance with the following potential hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
Furthermore, nitroaromatic compounds as a class are known for their potential to be energetic or even explosive under certain conditions, particularly when dry[2]. Therefore, it is imperative to treat this compound with the caution afforded to potentially reactive and toxic chemicals.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | GHS Category (Inferred) | Precautionary Statement Codes (Inferred) |
| Acute toxicity, oral | Category 4 | H302 |
| Skin corrosion/irritation | Category 2 | H315 |
| Serious eye damage/eye irritation | Category 2A | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335 |
The Disposal Workflow: A Step-by-Step Protocol
The overarching principle for the disposal of this compound is to avoid environmental release and ensure the safety of all personnel. This is achieved through a systematic process of waste segregation, containment, and transfer to a licensed professional waste disposal service[1].
dot
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Handling and Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Waste Segregation:
-
Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats in a designated, clearly labeled, and sealable plastic bag or container. This container should be specifically for "Nitroaromatic Waste."
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, labeled, and sealable waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be made of a material compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note the potential hazards (e.g., "Toxic," "Irritant").
-
Containment and Storage:
-
Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Store the contained waste in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible chemicals.
-
-
Professional Disposal:
-
Do not attempt to neutralize or treat the waste in the laboratory. The degradation of nitroaromatic compounds can be complex and may produce other hazardous byproducts[3][4].
-
Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited and can lead to environmental contamination and potential reactions in the drainage system[2].
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed professional waste disposal service. These services are equipped to handle and dispose of such chemicals in compliance with all local, state, and federal regulations.
-
The Rationale Behind the Procedures
The stringent disposal protocols for nitroaromatic compounds are rooted in their chemical properties and potential for environmental and human harm.
-
Toxicity of Heterocyclic and Nitroaromatic Compounds: Many nitrogen-containing heterocyclic compounds and their derivatives are known to be toxic or carcinogenic[5]. The nitro group, in particular, can impart significant biological activity and toxicity. Improper disposal could lead to the contamination of water sources and harm to aquatic life.
-
Potential for Reactivity: As mentioned, nitro-containing compounds can be energetic. While this compound is not a listed explosive, the potential for unforeseen reactivity, especially when mixed with other chemicals in a waste stream, necessitates its handling as a potentially reactive substance[2][6]. Professional disposal facilities have the expertise and equipment to manage these risks.
-
Regulatory Compliance: The disposal of chemical waste is highly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste[7]. By using a licensed disposal company, you ensure that your laboratory remains in compliance with these complex regulations.
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Comprehensive Safety and Handling Guide for 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide provides essential, immediate safety and logistical information for the handling of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential exposure risks. The procedural guidance herein is predicated on established safety data for structurally analogous compounds and general principles for managing potent pharmaceutical agents.
Hazard Identification and Risk Assessment
Given the limited specific toxicological data, a risk assessment based on the chemical's structure is crucial. The presence of a nitro group on a heterocyclic scaffold suggests potential for reactivity and biological activity.[1][4]
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[5][6]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5][6]
-
Reactivity: Nitro-compounds can be energetic and may decompose upon heating, leading to the release of toxic fumes, including nitrogen oxides.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling.[10] The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[11] | To protect against splashes, dust, and vapors that can cause serious eye irritation.[5][6] |
| Skin Protection | Gloves: Double gloving with nitrile gloves is recommended.[12] The outer glove should be changed immediately upon contamination. Clothing: A disposable, chemical-resistant lab coat or coveralls should be worn over personal clothing.[5][12] | To prevent skin contact, which may cause irritation or allergic reactions.[5][13] Double gloving provides an additional layer of protection. |
| Respiratory Protection | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8] For situations where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[5][12] | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[5][6] |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.[12] | To protect against spills and contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to contain any dust.[8]
-
Use spark-proof tools and avoid creating dust.[14]
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent such as ethanol can be used for initial cleaning, followed by soap and water.[11]
-
Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of single-use items in a designated waste container.
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure the safety of others.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable lab coats, in a clearly labeled, sealed container.
-
Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[13]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container.
-
Do not pour chemical waste down the drain.[5]
-
Arrange for disposal through your institution's environmental health and safety office.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
Dispose of the rinsed containers as directed by your institution's policies.
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of personal exposure and environmental contamination.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
